molecular formula C10H11N3O2 B13275921 Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Cat. No.: B13275921
M. Wt: 205.21 g/mol
InChI Key: RZXYGMBRWHNECA-UHFFFAOYSA-N
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Description

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative of significant interest in medicinal chemistry, particularly in the development of novel antifolate agents. Antifolates are a class of compounds that antagonize the activity of folic acid and are cornerstone therapies in various cancer treatments . This compound serves as a key synthetic intermediate or precursor molecule in the construction of more complex bicyclic structures, such as pyrrolo[2,3-d]pyrimidines, which are known to be potent inhibitors of enzymes in the de novo purine biosynthesis pathway, including glycinamide ribonucleotide formyltransferase (GARFTase) . Researchers value its structural features, including the 4-[(but-2-yn-1-yl)amino] substitution and the methyl ester group, which can be utilized in further chemical transformations. The inclusion of an alkyne functional group within the side chain is a common strategy in drug design to modulate the compound's bridge length and rigidity, factors that are critical for optimal interaction with enzyme active sites and for achieving selective membrane transport via folate receptors (FRs) or the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC) . This transport selectivity is a primary research focus for targeting specific tumor types while potentially reducing off-target effects. The primary research applications for this compound and its derivatives are in the selective inhibition of tumor cell proliferation, studies on membrane transport mechanisms, and the synthesis of next-generation targeted anticancer therapeutics .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-(but-2-ynylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-4-5-12-9-8(10(14)15-2)6-11-7-13-9/h6-7H,5H2,1-2H3,(H,11,12,13)

InChI Key

RZXYGMBRWHNECA-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=NC=C1C(=O)OC

Origin of Product

United States
Foundational & Exploratory

"physical and chemical properties of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The synthetic versatility of the pyrimidine ring allows for extensive structural diversification, enabling the fine-tuning of molecular properties to achieve desired biological outcomes.[1] This guide focuses on a specific derivative, Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate, a molecule that combines the privileged pyrimidine scaffold with a reactive alkyne moiety and a carboxylate group, suggesting its potential as a versatile building block in the synthesis of novel bioactive compounds. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its physicochemical properties, characterization, reactivity, and potential applications.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to establish its precise molecular structure and key identifiers. Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is an aromatic heterocyclic compound featuring a pyrimidine core substituted at the C4 and C5 positions.

  • Molecular Formula: C₁₀H₁₁N₃O₂[3]

  • IUPAC Name: Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

  • Key Structural Features:

    • A pyrimidine ring , providing the core aromatic heterocyclic structure.

    • An amino linker at the C4 position, which introduces a key point for hydrogen bonding and potential metabolic activity.

    • A but-2-ynyl group attached to the amino linker, offering a reactive alkyne handle for further chemical modification (e.g., via click chemistry).

    • A methyl carboxylate (ester) group at the C5 position, which can act as a hydrogen bond acceptor and is susceptible to hydrolysis.

Physicochemical Properties: A Quantitative Overview

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 205.22 g/mol Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability.
XLogP3 (Lipophilicity) 1.5 - 2.0A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 77.5 ŲPredicts transport properties. A TPSA below 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors 1 (from the N-H group)Determines potential interactions with biological targets and affects solubility.
Hydrogen Bond Acceptors 5 (3x N atoms, 2x O atoms)Crucial for molecular recognition and binding to target proteins.
Rotatable Bond Count 4Indicates molecular flexibility, which can impact target binding affinity and entropy.
Stability The compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to extreme pH (due to the ester and amino groups) or high temperatures.[3]

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic methods provide a detailed "fingerprint" of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR:

    • Pyrimidine Protons: Two singlets are expected in the aromatic region (δ 8.0-9.0 ppm) corresponding to the protons at the C2 and C6 positions of the pyrimidine ring.

    • NH Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent, corresponding to the secondary amine proton.

    • CH₂ Group: A doublet adjacent to the NH group (δ ~4.0-4.5 ppm).

    • Ester CH₃ Group: A sharp singlet (δ ~3.8-4.0 ppm).

    • Alkyne CH₃ Group: A singlet or a narrow triplet (due to long-range coupling) in the aliphatic region (δ ~1.8-2.0 ppm).

  • ¹³C NMR:

    • Pyrimidine Carbons: Signals for the substituted (C4, C5) and unsubstituted (C2, C6) carbons of the pyrimidine ring are expected in the range of δ 140-165 ppm.

    • Ester Carbonyl: A characteristic signal around δ 165-170 ppm.

    • Alkyne Carbons: Two signals for the sp-hybridized carbons of the C≡C bond, typically between δ 70-90 ppm.

    • Aliphatic Carbons: Signals for the CH₂, ester CH₃, and alkyne CH₃ carbons would appear in the upfield region (δ < 50 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues.

  • Expected Molecular Ion: In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 206.22.

  • Key Fragmentation Pathways: Collision-induced dissociation (CID) would likely lead to characteristic fragmentation.[4] The N-glycosidic bond (in this case, the N-C bond to the pyrimidine ring) is often susceptible to cleavage in similar heterocyclic compounds.[4] Other likely fragmentations include the loss of the methoxy group from the ester or cleavage of the butynyl side chain.

M+H+ (m/z 206) M+H+ (m/z 206) Fragment A Loss of CH3OH (m/z 174) M+H+ (m/z 206)->Fragment A -32 Da Fragment B Loss of C4H5 (m/z 153) M+H+ (m/z 206)->Fragment B -53 Da Fragment C Pyrimidine Core (m/z ~152) Fragment B->Fragment C -H

Caption: Predicted MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).

  • C≡C Stretch (Alkyne): A weak but sharp absorption band near 2100-2260 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches (Aromatic Ring): Multiple bands in the 1500-1650 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The molecule's distinct functional groups make it a versatile intermediate for further chemical synthesis.[3] It can undergo several types of reactions, including oxidation, reduction, and substitution.[3]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Methyl 4-chloropyrimidine- 5-carboxylate C Nucleophilic Aromatic Substitution (SNAr) A->C B But-2-yn-1-amine B->C D Methyl 4-[(but-2-yn-1-yl)amino] -pyrimidine-5-carboxylate C->D Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: Plausible synthetic route via SNAr.

  • Nucleophilic Aromatic Substitution (SNAr): The most direct synthesis involves the reaction of a precursor like Methyl 4-chloropyrimidine-5-carboxylate with but-2-yn-1-amine. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group facilitates the displacement of the chloro substituent.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common modification in drug discovery.[5]

  • Alkyne Chemistry: The terminal alkyne moiety is a powerful synthetic handle. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, or undergo Sonogashira coupling with aryl halides to introduce further diversity.

  • Reduction: The alkyne can be selectively reduced to the corresponding alkene (Z or E) or fully saturated to the alkane using various catalytic hydrogenation methods.[3]

Experimental Protocols

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a representative method for synthesizing the title compound.

Materials:

  • Methyl 4-chloropyrimidine-5-carboxylate

  • But-2-yn-1-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen atmosphere setup, round-bottom flask, magnetic stirrer, and standard glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 4-chloropyrimidine-5-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add DIPEA (1.5 eq) to the solution, followed by the dropwise addition of but-2-yn-1-amine (1.1 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aq. NaHCO₃, and brine. Rationale: The aqueous washes remove the DMF solvent and any remaining base or salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure title compound.

Protocol: Sample Preparation for NMR Analysis

Materials:

  • Synthesized compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry compound into a clean, small vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If the sample is not fully soluble, sonication may be applied briefly.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer for data acquisition.

Potential Applications in Medicinal Chemistry

The structural motifs within Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate suggest its utility as a scaffold for developing targeted therapeutic agents. Pyrimidine-5-carboxylate and carboxamide derivatives have been explored for a range of biological targets.[6][7]

  • Kinase Inhibition: The 4-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The butynyl side chain could be functionalized to target specific pockets within the ATP-binding site.[6]

  • Enzyme Inhibition: Derivatives of pyrimidine-5-carboxamide have been identified as inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT), a target for metabolic diseases.[7]

  • Anticancer and Antimicrobial Agents: The pyrimidine scaffold is prevalent in numerous anticancer and antimicrobial drugs.[2] The title compound could serve as a starting point for generating libraries of compounds for screening against various cancer cell lines or microbial strains.

  • Chemical Probes: The alkyne handle makes this molecule an ideal candidate for developing chemical probes. It can be "clicked" onto reporter tags (like fluorophores or biotin) to study biological pathways or identify protein targets.

Conclusion

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a molecule of significant interest for chemical and pharmaceutical research. Its combination of a biologically relevant pyrimidine core, a versatile amino linker, and a synthetically tractable alkyne group provides a rich platform for the development of novel compounds. This guide has detailed its fundamental physicochemical properties, outlined robust methods for its characterization and synthesis, and explored its potential in the broader context of drug discovery. As the demand for new and effective therapeutics continues to grow, versatile and well-characterized molecular building blocks like this one will remain indispensable tools for the medicinal chemist.

References

  • ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • ScienceDirect. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PubMed. (2023, August 5). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Retrieved from [Link]

  • IP.com. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]

  • ACS Publications. (2021, December 30). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Retrieved from [Link]

  • PLOS One. (2018, December 10). Mass spectrometric analysis of purine de novo biosynthesis intermediates. Retrieved from [Link]

  • ScienceDirect. (n.d.). RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. Retrieved from [Link]

Sources

Comprehensive Technical Guide on Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate: Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds for the development of targeted therapeutics, ranging from kinase inhibitors to dipeptidyl peptidase-4 (DPP-4) antagonists. Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a highly specialized, bifunctional building block designed for the modular assembly of fused heterocyclic systems.

This whitepaper provides an in-depth technical analysis of this compound, detailing its exact molecular weight, physicochemical properties, and the mechanistic causality behind its synthesis. By leveraging nucleophilic aromatic substitution (SNAr), researchers can utilize this intermediate to construct complex pharmacophores with high atom economy and regioselectivity.

Physicochemical Profiling and Structural Causality

Understanding the exact physical parameters of a building block is critical for stoichiometric precision and downstream pharmacokinetic prediction. While highly specific custom derivatives of this core may lack a universally assigned, single commercial CAS registry number (unlike its closely related 2-methylbut-3-yn-2-yl analog, CAS 1692569-56-4[1]), its structural parameters are rigorously defined.

Quantitative Data Summary

The following table summarizes the core physicochemical properties calculated for Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate.

PropertyValueScientific Rationale / Significance
Molecular Formula C10H11N3O2Defines the exact atomic composition for mass spectrometry.
Molecular Weight 205.21 g/mol Critical for calculating precise molar equivalents in synthesis.
Exact Mass 205.0851 DaUsed for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (Secondary Amine)Facilitates target protein binding (e.g., kinase hinge regions).
H-Bond Acceptors 4 (N, O atoms)Enhances aqueous solubility and receptor interaction.
Rotatable Bonds 4Provides the flexibility needed for induced-fit target binding.
Structural Causality in Drug Design

Every functional group on this molecule serves a distinct, calculated purpose:

  • The But-2-yn-1-yl Group: The internal alkyne provides a rigid, linear geometry that projects efficiently into narrow, hydrophobic protein pockets. Unlike terminal alkynes, internal alkynes are metabolically stable against oxidative degradation by cytochrome P450 enzymes.

  • The Methyl Ester (C5 Position): Acts as a strong electron-withdrawing group (EWG). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, activating the C4 position for nucleophilic attack[2]. Furthermore, it serves as a synthetic handle for subsequent annulation reactions.

Mechanistic Workflow: SNAr Synthesis

The synthesis of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, methyl 4-chloropyrimidine-5-carboxylate, is a potent bis-electrophile[3].

SNAr_Workflow SM1 Methyl 4-chloropyrimidine -5-carboxylate (Electrophile) Cond DIPEA, DMF 0°C to RT, 4h SM1->Cond SM2 But-2-yn-1-amine (Nucleophile) SM2->Cond TS Meisenheimer Complex (Transition State) Cond->TS Nucleophilic Attack (C4) Prod Methyl 4-[(but-2-yn-1-yl)amino] pyrimidine-5-carboxylate (Product) TS->Prod Chloride Elimination

Figure 1: SNAr reaction workflow from starting materials to the final functionalized pyrimidine.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating built-in quality control checkpoints.

Reagents:

  • Methyl 4-chloropyrimidine-5-carboxylate (1.0 equiv, 10 mmol)

  • But-2-yn-1-amine hydrochloride (1.1 equiv, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation & Solvation: Charge a dry, argon-flushed round-bottom flask with methyl 4-chloropyrimidine-5-carboxylate and anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that stabilizes the charged Meisenheimer complex transition state, accelerating the SNAr reaction.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise.

    • Causality: DIPEA is chosen over triethylamine or inorganic bases because its steric bulk prevents competitive nucleophilic attack on the ester, ensuring chemoselectivity.

  • Nucleophile Introduction: Add but-2-yn-1-amine hydrochloride in portions.

    • Checkpoint 1 (Thermal Control): Monitor for a slight exotherm. Maintain the temperature below 5 °C during addition to prevent degradation of the starting material.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Checkpoint 2 (In-Process Control): Pull a 50 µL aliquot, quench in water/acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~173) disappears, replaced by the product peak (m/z 206.1 [M+H]+).

  • Workup & Isolation: Quench the reaction mixture with ice water (150 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum.

    • Checkpoint 3 (Purity): Analyze the isolated solid via HPLC. A purity of >95% validates the success of the precipitation workup.

Analytical Characterization Standards

Trustworthiness in synthetic chemistry requires rigorous analytical proof. The isolated Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate must conform to the following spectral parameters:

Analytical TechniqueExpected Signal / MetricStructural Confirmation
LC-MS (ESI+) m/z = 206.09 [M+H]+Confirms the exact mass and successful chloride displacement.
1H NMR (400 MHz, CDCl3) δ 8.85 (s, 1H), 8.60 (s, 1H)Confirms the intact pyrimidine ring protons (C2, C6).
1H NMR (400 MHz, CDCl3) δ 8.20 (br s, 1H)Confirms the secondary amine (N-H) proton.
1H NMR (400 MHz, CDCl3) δ 4.25 (dq, 2H)Confirms the methylene group adjacent to the alkyne and amine.
1H NMR (400 MHz, CDCl3) δ 3.90 (s, 3H)Confirms the intact methyl ester group.
1H NMR (400 MHz, CDCl3) δ 1.80 (t, 3H)Confirms the terminal methyl group of the internal alkyne.

Downstream Pharmacological Applications

The true value of this molecule lies in its capacity to be converted into complex, biologically active architectures. By reacting the C5-ester and the C4-amine with bis-nucleophiles (e.g., hydrazine or amidines), researchers can generate fused pyrimidopyrimidines or purine isosteres. These scaffolds are highly prevalent in oncology and metabolic disease pipelines[4].

Pharma_Pathway Intermediate Methyl 4-[(but-2-yn-1-yl)amino] pyrimidine-5-carboxylate Cyclization Annulation / Cyclization (e.g., Pyrimidopyrimidines) Intermediate->Cyclization API Target Active Pharmaceutical Ingredient (API) Cyclization->API Target Kinase / Enzyme Target (e.g., DPP-4 or Tyrosine Kinase) API->Target Binding & Inhibition Effect Therapeutic Efficacy (Cell Cycle Arrest / Glycemic Control) Target->Effect Pathway Modulation

Figure 2: Pharmacological development pathway from the pyrimidine intermediate to therapeutic efficacy.

References

  • 4-Benzylamino-2-{[4-(2-hydroxyethyl)phenyl]amino}pyrimidine-5-carboxamide - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate, a novel heterocyclic compound of interest in medicinal chemistry and materials science. Pyrimidine derivatives are a cornerstone of numerous pharmaceutical agents, and a thorough understanding of their structural characteristics is paramount for the development of new molecular entities.[1][2] This document serves as an essential reference for researchers, scientists, and drug development professionals, offering a detailed roadmap for the identification and structural elucidation of this target molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While direct experimental data for this specific molecule is not yet widely published, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to present a robust, predictive profile.

Molecular Structure and Overview

The structural characterization of a novel compound is the foundation of its scientific exploration. The target molecule, Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate, possesses a unique combination of functional groups: a pyrimidine core, a secondary amine linker, a methyl ester, and an internal alkyne. Each of these imparts distinct and identifiable spectroscopic signatures.

  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Molecular Weight: 205.21 g/mol

The proposed structure with atom numbering for NMR assignments is presented below.

Caption: Molecular structure of the target compound.

Integrated Spectroscopic Workflow

A robust structural elucidation relies on the convergence of data from multiple analytical techniques. The workflow below illustrates the logical progression from synthesis to final structure confirmation. Each spectroscopic method provides a unique piece of the structural puzzle.

G cluster_0 Compound Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Elucidation Structure Elucidation NMR->Elucidation IR->Elucidation MS->Elucidation Confirmation Structure Confirmation Elucidation->Confirmation

Caption: Standard workflow for spectroscopic analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve N-H protons, which might otherwise exchange too rapidly.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum and Analysis

The predicted chemical shifts (δ) are based on the analysis of substituted pyrimidines and standard functional group ranges.[3][4][5][6][7]

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration Rationale & Comments
H-2~8.7 - 8.9Singlet (s)-1HHighly deshielded proton between two electronegative nitrogen atoms.[4][6]
H-6~8.4 - 8.6Singlet (s)-1HDeshielded pyrimidine proton, influenced by the adjacent N1 and the C5-ester group.
N-H~7.5 - 8.5Broad Singlet (br s)-1HChemical shift is highly dependent on solvent and concentration. Likely to be a broad signal.
CH₂ (C-8)~4.2 - 4.4Doublet of Quartets (dq) or Multiplet (m)J ≈ 5-6 Hz (to NH), J ≈ 2 Hz (to CH₃)2HDeshielded by the adjacent nitrogen (N7) and the alkyne group. Coupling to both the N-H and the C-11 methyl group is expected.
OCH₃ (C-15)~3.8 - 3.9Singlet (s)-3HTypical range for a methyl ester.
CH₃ (C-11)~1.8 - 2.0Triplet (t)J ≈ 2 Hz3HMethyl group on an alkyne, showing long-range coupling to the CH₂ protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol
  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.

  • Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

Predicted ¹³C NMR Spectrum and Analysis

Predicted chemical shifts are based on established data for pyrimidine and its derivatives, as well as standard values for the substituent carbons.[8][9][10]

Assignment Predicted δ (ppm) Rationale & Comments
C=O (C-12)~165 - 168Typical range for an ester carbonyl conjugated with an aromatic system.
C-2~158 - 160Highly deshielded carbon between two nitrogens in the pyrimidine ring.[8][9]
C-4~156 - 158Carbon bearing the amino group; its shift is significantly influenced by the nitrogen.
C-6~154 - 156Pyrimidine carbon adjacent to N1.
C-5~105 - 110Shielded pyrimidine carbon, bearing the ester group.
C-9 & C-10~75 - 85Characteristic region for internal alkyne carbons. Two distinct signals are expected.
OCH₃ (C-15)~52 - 54Typical chemical shift for a methyl ester carbon.
CH₂ (C-8)~35 - 40Aliphatic carbon attached to a nitrogen atom.
CH₃ (C-11)~3 - 5Alkyne methyl group, highly shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or low-melting solid, a spectrum can be obtained from a thin film between two salt plates.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for the molecule's functional groups.[11][12][13][14][15]

Frequency Range (cm⁻¹) Vibration Functional Group Intensity
3350 - 3450N-H StretchSecondary AmineMedium, Sharp
~3050 - 3150C-H StretchPyrimidine Ring (sp²)Medium-Weak
~2850 - 2960C-H StretchAliphatic (CH₂, CH₃)Medium
~2200 - 2250C≡C StretchInternal AlkyneWeak to Medium, Sharp[11][12][16]
~1715 - 1735C=O Stretchα,β-Unsaturated EsterStrong, Sharp[17][18]
~1550 - 1620C=N, C=C StretchPyrimidine RingMedium to Strong
~1200 - 1300C-O StretchEsterStrong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the compound (in a solvent like methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Use either Electron Ionization (EI) for fragmentation data or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion [M+H]⁺.[2]

  • Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The molecular formula C₁₀H₁₁N₃O₂ gives a monoisotopic mass of 205.0851 u. In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 206.0929.

  • Fragmentation Analysis: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Pyrimidine rings are generally stable, so initial fragmentation is expected at the substituents.[1][2][19]

G M [M+H]⁺ m/z 206 F1 m/z 175 (-OCH₃) M->F1 -CH₃OH F3 m/z 152 (-C₄H₅) M->F3 -C₄H₅ (butynyl radical) F2 m/z 147 (-COOCH₃) F1->F2 -CO F4 m/z 138 (Pyrimidine Core) F3->F4 -NH₂

Caption: A plausible ESI-MS/MS fragmentation pathway.

Key Predicted Fragments:

  • m/z 175: Loss of methanol (CH₃OH) from the ester group of the protonated molecule.

  • m/z 147: Loss of the entire carbomethoxy group (•COOCH₃) followed by hydrogen rearrangement.

  • m/z 152: Cleavage of the N-C bond of the butynyl side chain, losing the C₄H₅ fragment. This pyrimidine-amine fragment would be a stable, characteristic ion.

  • Propargylic Cleavage: The butynyl side chain itself can fragment, leading to smaller ions like the propargyl cation at m/z 39, though this may be less prominent in ESI compared to EI.[20][21]

Conclusion

This guide presents a detailed, predictive spectroscopic profile for Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate. The combination of ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and orthogonal set of analytical fingerprints. The predicted data, including specific chemical shifts, absorption frequencies, and fragmentation patterns, offers a robust framework for any researcher working on the synthesis or analysis of this compound. The convergence of these predicted spectral features with experimental results would provide unequivocal confirmation of the molecular structure.

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An In-depth Technical Guide to the Putative Biological Targets of Pyrimidine-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the 5-position with a carboxylate group or its derivatives (e.g., carbonitrile, carboxamide), has yielded a diverse class of molecules with significant and varied biological activities. This technical guide provides a comprehensive overview of the putative biological targets of pyrimidine-5-carboxylate derivatives, with a focus on their applications in oncology, inflammation, and metabolic disorders. We will delve into the mechanistic details of their interactions with key enzymes and receptors, provide field-proven insights into the rationale behind experimental designs for target identification and validation, and present detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Introduction: The Pyrimidine-5-Carboxylate Scaffold in Drug Discovery

Pyrimidine and its derivatives are fundamental to various biological processes, making them attractive starting points for drug design.[1] The pyrimidine ring system is a key component of nucleobases, vitamins like thiamine and riboflavin, and a wide array of approved drugs.[2] The introduction of a carboxylate or a related functional group at the C5 position of the pyrimidine ring has been a particularly fruitful strategy in medicinal chemistry. This electron-withdrawing group can modulate the electronic properties of the pyrimidine ring and provide a key interaction point for binding to biological targets. This guide will explore the major classes of proteins targeted by these derivatives, highlighting their therapeutic implications.

Key Biological Targets and Mechanisms of Action

The biological activity of pyrimidine-5-carboxylate derivatives is diverse, a testament to their ability to interact with a range of protein targets. The primary targets identified to date are protein kinases, enzymes involved in inflammatory pathways, and metabolic enzymes.

Protein Kinases: Targeting Dysregulated Cell Signaling in Cancer

Protein kinases are a large family of enzymes that play a central role in cell signaling. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several pyrimidine-5-carboxylate derivatives have been developed as potent kinase inhibitors, often acting as ATP-mimetics that compete with endogenous ATP for binding to the kinase active site.[3]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[4][5] Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and colorectal cancer.[5]

Mechanism of Inhibition: Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking inhibitors of EGFR.[3] The pyrimidine core occupies the adenine-binding region of the ATP pocket, while substituents at other positions can form additional interactions, enhancing potency and selectivity. Some derivatives have shown activity against both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutation.[3][6]

Experimental Validation: The inhibitory activity of these compounds against EGFR is typically determined using in vitro kinase assays, followed by cell-based proliferation and apoptosis assays.

Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Pyrimidine Pyrimidine-5-carboxylate Derivative Pyrimidine->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-5-carboxylate derivatives.

VEGFR-2 is another key receptor tyrosine kinase, primarily involved in angiogenesis, the formation of new blood vessels. Inhibiting VEGFR-2 is a clinically validated strategy to block tumor growth by cutting off its blood supply.

Mechanism of Inhibition: Similar to EGFR inhibitors, pyrimidine-5-carbonitrile derivatives targeting VEGFR-2 act as ATP-competitive inhibitors.[7] The design of these inhibitors often involves incorporating specific side chains that interact with the hydrophobic regions of the VEGFR-2 active site.[8]

Experimental Validation: The inhibitory potency against VEGFR-2 is assessed using enzymatic assays, followed by evaluation of their anti-proliferative effects on endothelial cells and cancer cell lines that overexpress VEGFR-2.[7][9]

SIKs are a family of serine/threonine kinases that play a role in regulating inflammation and metabolism. Inhibition of SIKs has emerged as a potential therapeutic strategy for inflammatory diseases.

Mechanism of Inhibition: Pyrimidine-5-carboxamide derivatives have been developed as potent SIK inhibitors. These compounds are designed to fit into the ATP-binding pocket of SIKs, thereby blocking their catalytic activity.

Experimental Validation: The inhibitory activity of these compounds against SIKs is determined using in vitro kinase assays. Their anti-inflammatory effects can be further evaluated in cell-based assays by measuring the production of inflammatory cytokines.

Enzymes in the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Pyrimidine-5-carboxylate derivatives have been shown to target key enzymes in the inflammatory cascade.

COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[10] Selective COX-2 inhibition is a major therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[1][11]

Mechanism of Inhibition: Pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors.[1][11] The benzenesulfonamide moiety, a common feature in selective COX-2 inhibitors, is often incorporated into these pyrimidine derivatives to achieve selectivity.[1]

Experimental Validation: The inhibitory activity and selectivity of these compounds are determined by in vitro assays measuring the inhibition of both COX-1 and COX-2 enzymes.[12] Their anti-inflammatory effects are then confirmed in cellular and animal models of inflammation.[1][11]

Metabolic and Other Enzymes

The versatility of the pyrimidine-5-carboxylate scaffold allows for the targeting of a range of other enzymes involved in various cellular processes.

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids.[13] DHFR is a well-established target for both antimicrobial and anticancer drugs.

Mechanism of Inhibition: Pyrimidine-5-carboxylate derivatives have been designed as potential DHFR inhibitors.[13] These compounds mimic the structure of the natural substrate, dihydrofolate, and bind to the active site of the enzyme, blocking its function.

Experimental Validation: The inhibitory activity of these compounds against DHFR is determined using enzymatic assays that measure the decrease in NADPH oxidation.[13]

NNMT is an enzyme that catalyzes the methylation of nicotinamide and is implicated in various metabolic diseases, including diabetes and obesity.[14][15]

Mechanism of Inhibition: Pyrimidine-5-carboxamide derivatives have been identified as potent NNMT inhibitors.[14][16][17] These compounds are thought to be dual-substrate competitive inhibitors, interfering with the binding of both nicotinamide and the methyl donor, S-adenosyl-L-methionine (SAM).[16]

Experimental Validation: The inhibitory activity of these compounds against NNMT is determined using in vitro enzymatic assays that measure the production of the methylated product or the consumption of SAM.[15][16]

DNA topoisomerase II is an enzyme that plays a critical role in managing the topology of DNA during replication, transcription, and chromosome segregation. It is a validated target for a number of anticancer drugs.

Mechanism of Inhibition: Some pyrimidine derivatives have been investigated as potential topoisomerase II inhibitors. These compounds can act either as "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors that block the enzymatic cycle without causing DNA damage.

Experimental Validation: The ability of these compounds to inhibit topoisomerase II is typically assessed using a DNA decatenation assay, which measures the enzyme's ability to separate interlinked DNA circles.[18][19][20]

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are involved in a wide range of physiological processes and are major drug targets.

CXCR2 is a chemokine receptor that plays a key role in the recruitment of neutrophils to sites of inflammation.[21][22] Antagonism of CXCR2 is a promising therapeutic strategy for inflammatory diseases.[23][24]

Mechanism of Action: Pyrimidine-based compounds have been identified as allosteric antagonists of CXCR2.[24][25] They bind to a site on the receptor that is distinct from the chemokine binding site, and in doing so, they modulate the receptor's signaling and turnover.[24]

Experimental Validation: The antagonistic activity of these compounds is evaluated using in vitro cell-based assays, such as calcium mobilization assays, which measure the inhibition of chemokine-induced intracellular calcium flux.[21]

Experimental Protocols for Target Validation

The identification and validation of the biological targets of pyrimidine-5-carboxylate derivatives rely on a suite of robust and well-characterized assays. The choice of assay depends on the putative target and the desired information (e.g., direct enzyme inhibition, cellular effects).

In Vitro Enzymatic Assays

These assays directly measure the effect of a compound on the activity of a purified enzyme. They are essential for determining the potency (e.g., IC50, Ki) and mechanism of inhibition.

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate. Homogeneous Time-Resolved Fluorescence (HTRF) is a common format for these assays.[3][6]

Protocol: HTRF-based Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).

    • Prepare serial dilutions of the pyrimidine-5-carboxylate derivative in DMSO, followed by a final dilution in the kinase reaction buffer.

    • Prepare a solution of the kinase (e.g., recombinant human EGFR or VEGFR-2) in kinase reaction buffer.

    • Prepare a solution of the biotinylated peptide substrate and ATP in the kinase reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Incubate for 60-120 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated substrate by adding a solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Analysis:

    • Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Inhibitor, Kinase, Substrate/ATP) Start->Reagent_Prep Plate_Setup Plate Setup (384-well) Add Inhibitor/Vehicle Reagent_Prep->Plate_Setup Kinase_Incubation Add Kinase Incubate 30 min @ RT Plate_Setup->Kinase_Incubation Reaction_Initiation Initiate Reaction Add Substrate/ATP Incubate 60-120 min @ RT Kinase_Incubation->Reaction_Initiation Detection Add HTRF Detection Reagents Incubate 60 min @ RT Reaction_Initiation->Detection Read_Plate Read Plate (620 nm & 665 nm) Detection->Read_Plate Data_Analysis Data Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical HTRF-based kinase inhibition assay.

Principle: This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. Inhibition is detected as a decrease in the rate of color or fluorescence development.[26][27][28][29]

Protocol: Fluorometric COX-2 Inhibition Assay [27][29]

  • Reagent Preparation:

    • Prepare a COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare serial dilutions of the pyrimidine-5-carboxylate derivative in a suitable solvent (e.g., DMSO).

    • Reconstitute the human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a reaction mixture containing the COX probe and cofactor in the assay buffer.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted inhibitor or vehicle to the appropriate wells.

    • Add 80 µL of the reaction mix to each well.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (increase in fluorescence over time) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assays

These assays are crucial for determining the effect of a compound on cellular processes in a more physiologically relevant context.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrimidine-5-carboxylate derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol: Annexin V/PI Staining

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrimidine-5-carboxylate derivative for a desired time.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry, detecting the FITC signal (FL1) and the PI signal (FL2 or FL3).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V-negative/PI-negative: Viable cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Principle: This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation:

    • Treat cells with the pyrimidine-5-carboxylate derivative for a specified time.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry, measuring the PI fluorescence.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Silico Analysis: Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a valuable tool for understanding the binding mode of pyrimidine-5-carboxylate derivatives and for guiding the design of new analogs with improved potency and selectivity.

Protocol: Molecular Docking

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate the 3D structure of the pyrimidine-5-carboxylate derivative and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the protein based on the location of the co-crystallized ligand or known active site residues.

    • Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and docking scores.

    • Visualize the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Structure-Activity Relationships (SAR) and Data Presentation

The biological activity of pyrimidine-5-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the 5-carboxylate moiety. Understanding these structure-activity relationships is crucial for the rational design of new and improved inhibitors.

Table 1: Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives against EGFR and VEGFR-2

Compound IDR1R2EGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
11b 4-methoxy-phenylaminoH0.09 (WT), 4.03 (T790M)NT[3]
10b 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenylaminoH0.00829NT[4]
4g 3-chloro-4-fluoro-phenylaminoIndole-5-yl0.25NT[30]
5b 4-(3-chloro-4-fluoroanilino)4-fluorophenyl0.037 (WT), 0.204 (T790M)NT[6]
9d 4-((4-chlorobenzylidene)hydrazono)methylHNT2.41[7]
11e 4-((4-(dimethylamino)benzylidene)hydrazono)methylHNT0.61[7]
12b 4-((4-hydroxybenzylidene)hydrazono)methylHNT0.53[7]

NT: Not Tested

Table 2: Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives against COX-2

Compound IDR1R2COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b Benzo[d]oxazol-2-ylmethylamino4-methoxyphenyl0.20>50[1][11]
5b 4-sulfamoylphenylamino4-methoxyphenyl0.18>55[1][11]
5d 4-sulfamoylphenylamino4-chlorophenyl0.16>62[1][11]
L1 2,4-dichloro-phenylamino4-methyl-phenyl0.1513.3[12]
L2 4-bromo-phenylamino4-methyl-phenyl0.1811.1[12]

Conclusion and Future Directions

Pyrimidine-5-carboxylate derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to target key proteins in cancer, inflammation, and metabolic diseases underscores their therapeutic potential. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic studies, will undoubtedly lead to the development of novel and effective therapeutic agents. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Furthermore, the application of advanced drug delivery systems and combination therapies may further unlock the full potential of this remarkable scaffold.

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In Silico Prediction of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of the novel chemical entity, Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate. As this compound is not extensively characterized in publicly available literature, this document outlines a systematic, computer-aided drug discovery (CADD) workflow to hypothesize its therapeutic potential and assess its drug-like properties.[1] We will navigate through a multi-step computational analysis, including physicochemical and ADMET profiling, target identification through similarity searching, pharmacophore modeling, and molecular docking simulations. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a self-validating and reproducible approach. All computational data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction: Profiling a Novel Chemical Entity

The journey of a novel compound from a chemical structure to a potential therapeutic agent is long and fraught with challenges, with a significant number of candidates failing due to poor efficacy or unforeseen toxicity.[2] Computational, or in silico, methods have become indispensable in modern drug discovery, offering a time- and cost-effective means to prioritize promising candidates for further experimental validation.[3]

The subject of this guide, Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate, is a pyrimidine derivative. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, including anticancer and antiviral agents, often targeting kinases and other enzymes.[4][5] The presence of the but-2-yn-1-ylamino group suggests potential for specific interactions within a protein binding pocket. Given the novelty of this specific molecule, our investigation will commence with the generation of a 2D structure and its corresponding 3D conformer to serve as the basis for all subsequent computational analyses.

Exemplar Structure:

For the purpose of this guide, we will use the following canonical SMILES representation to generate the 2D and 3D structures of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate: CC#CCNC1=NC=NC(C(=O)OC)=C1

The In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-faceted process that integrates various computational techniques to construct a holistic profile of its potential biological effects. This workflow enables an early-stage assessment of a compound's therapeutic promise and potential liabilities, thereby guiding subsequent experimental investigations.

G A Compound Structure (SMILES) B Physicochemical Properties & Drug-Likeness Analysis A->B C Target Identification & Prioritization A->C F ADMET Prediction A->F G Integrated Bioactivity Profile & Hypothesis B->G D Pharmacophore Modeling C->D E Molecular Docking Simulations C->E D->E E->G F->G

Figure 1: Overall In Silico Bioactivity Prediction Workflow.

Physicochemical Properties and Drug-Likeness Assessment

A compound's physicochemical properties are fundamental to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Early assessment of these properties helps to identify potential liabilities that could hinder a compound's development.

Protocol: Physicochemical Property Calculation and Drug-Likeness Evaluation
  • Input Compound Structure: Obtain the SMILES string for Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate: CC#CCNC1=NC=NC(C(=O)OC)=C1.

  • Utilize a Web-Based Tool: Navigate to a free, comprehensive ADMET prediction server such as SwissADME.[6][7]

  • Submit the Structure: Paste the SMILES string into the input field and execute the analysis.

  • Data Compilation: Record the calculated physicochemical properties and the evaluation of drug-likeness rules (e.g., Lipinski's Rule of Five).[8]

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight219.23 g/mol Yes (< 500)
LogP (Consensus)1.58Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors5Yes (< 10)
Molar Refractivity59.34-
Topological Polar Surface Area81.39 Ų-

Interpretation: The predicted physicochemical properties of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate are all within the ranges defined by Lipinski's Rule of Five, suggesting that the compound possesses favorable properties for oral bioavailability.

Target Identification and Prioritization

Identifying the potential biological targets of a novel compound is a critical step in elucidating its mechanism of action. A ligand-based approach, which relies on the principle that structurally similar molecules often have similar biological activities, is a powerful strategy when no experimental data for the query compound is available.

Protocol: Target Prediction via Similarity Searching
  • Select a Bioactivity Database: Utilize a large, curated public database such as ChEMBL, which contains a vast amount of experimental bioactivity data.[9]

  • Perform a Similarity Search: Using the compound's SMILES string, perform a Tanimoto similarity search against the database. A Tanimoto coefficient threshold of > 0.85 is often used to identify closely related structures.

  • Analyze Structurally Similar Compounds: Examine the known biological targets of the compounds that meet the similarity threshold.

  • Prioritize Potential Targets: Based on the frequency and potency of interactions observed for similar compounds, prioritize a list of potential biological targets for further investigation. For pyrimidine derivatives, kinases are a common target class.[4]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target.[10][11] This "molecular key" can then be used to screen large compound libraries for other molecules that fit the "biological lock".[12]

Workflow: Ligand-Based Pharmacophore Model Generation

G A Collect a set of active compounds for a prioritized target B Generate 3D conformers for each compound A->B C Align the conformers B->C D Identify common pharmacophoric features (H-bond donors/acceptors, hydrophobic, aromatic) C->D E Generate a pharmacophore hypothesis D->E F Validate the model using a set of known active and inactive compounds E->F G Use the validated model for virtual screening F->G G A Obtain 3D structure of the target protein (PDB) B Prepare the receptor: remove water, add hydrogens, assign partial charges A->B D Define the binding site (grid generation) A->D E Perform docking using a search algorithm (e.g., genetic algorithm) B->E C Prepare the ligand: generate 3D conformer, assign partial charges, define rotatable bonds C->E D->E F Score and rank the docking poses E->F G Analyze the best-ranked pose: visualize interactions, compare with known binders F->G

Sources

The Therapeutic Landscape of Substituted Pyrimidine Compounds: Mechanisms, Applications, and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the design and validation of pyrimidine-based therapeutics through a rigorous, mechanistic lens. The pyrimidine scaffold—a six-membered heterocyclic ring containing two nitrogen atoms—is a privileged pharmacophore in medicinal chemistry. Because it forms the structural core of natural nucleic acids (cytosine, thymine, and uracil), substituted pyrimidines exhibit profound biological mimicry. This whitepaper provides an in-depth technical analysis of the therapeutic applications of pyrimidine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the self-validating experimental protocols required for their preclinical evaluation.

Mechanistic Foundations of Pyrimidine Therapeutics

Kinase Inhibition in Oncology

The most prominent therapeutic application of substituted pyrimidines lies in targeted oncology, specifically as kinase inhibitors. The dysregulation of kinase activity (e.g., EGFR, JAK2, PIM-1) is a primary driver of oncogenesis 1.

Mechanistic Causality: Pyrimidine derivatives function primarily as ATP-competitive inhibitors. The nitrogen atoms within the pyrimidine core act as critical hydrogen bond acceptors and donors, interacting directly with the highly conserved hinge region of the kinase ATP-binding pocket. By occupying this space, the pyrimidine compound prevents the binding of endogenous ATP, thereby blocking receptor autophosphorylation and halting downstream proliferation cascades (such as the MAPK and PI3K/Akt pathways) 2.

G Ligand Ligand (e.g., EGF, Cytokines) Receptor Receptor Tyrosine Kinase (e.g., EGFR, JAK2) Ligand->Receptor Binds & Dimerizes Downstream Downstream Signaling (MAPK, PI3K/Akt, STAT) Receptor->Downstream Autophosphorylation Pyrimidine Substituted Pyrimidine (ATP-Competitive Inhibitor) Pyrimidine->Receptor Blocks ATP Pocket Transcription Gene Transcription (Cell Proliferation & Survival) Downstream->Transcription Signal Cascade

Caption: Receptor kinase signaling pathway and targeted inhibition by substituted pyrimidines.

Antiviral and Antimicrobial Modalities

Beyond oncology, pyrimidine nucleoside analogs are foundational to antiviral and antimalarial therapies.

Mechanistic Causality: By mimicking natural pyrimidines, these substituted derivatives are erroneously incorporated into nascent viral DNA or RNA by polymerases. Because many of these synthetic analogs lack the essential 3'-hydroxyl group required for phosphodiester bond formation, their incorporation results in immediate chain termination, halting viral replication 3. Furthermore, compounds like pyrimethamine target the parasite Plasmodium falciparum's dihydrofolate reductase (DHFR) enzyme, starving the pathogen of the folate necessary for DNA synthesis 3.

Quantitative Efficacy Data

To contextualize the potency of these compounds, the following tables summarize the quantitative inhibitory profiles of benchmark and novel pyrimidine derivatives.

Table 1: Quantitative Inhibitory Profiles of Selected Pyrimidine Derivatives in Oncology

CompoundPrimary TargetEnzymatic IC50 / KiCell LineCellular Viability (IC50 / GI50)Reference
Gefitinib EGFR2 - 37 nMA549>10 µM[[2]]()
Erlotinib EGFR2 nMA4310.1 - 1 µM2
Compound 4 (Pyrido-pyrimidine)PIM-1 Kinase11.4 nMMCF-70.57 µM4
Compound 10 (Pyrido-pyrimidine)PIM-1 Kinase17.2 nMMCF-7N/A[[4]]()
Hybrid 17 (Thioether-sulfonamide)Carbonic Anhydrase II1.72 nM (Ki)MDA-MB-2312.40 - 2.50 µM5
Hybrid 4a (Pyrimidine-sulfonamide)VEGFR2120 nMHCT-116N/A5

Table 2: Antimicrobial and Antiviral Applications of Pyrimidine Scaffolds

Drug / CompoundTherapeutic IndicationMechanism of ActionKey TargetReference
Lamivudine HIV / Hepatitis BChain termination during viral replicationViral Reverse Transcriptase3
Pyrimethamine MalariaDisruption of folate synthesisDihydrofolate Reductase (DHFR)3
Pseudouridimycin Bacterial InfectionsInhibition of bacterial transcriptionBacterial RNA Polymerase6

Validated Experimental Methodologies

To ensure scientific integrity, every protocol utilized in our laboratory is designed as a self-validating system. Below are the standard operating procedures for evaluating novel pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality of Experimental Choice: We utilize a luminescence-based ATP detection system (e.g., Kinase-Glo®) rather than traditional radiometric ([γ-³²P]ATP) assays. This choice eliminates radioactive hazards while providing a highly sensitive, homogeneous (no-wash) readout that minimizes well-to-well variability. Because the assay measures residual ATP, the luminescence signal is inversely proportional to kinase activity: a higher luminescence signal signifies greater inhibition of the kinase by the pyrimidine test compound 1.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Reaction 2. Kinase Reaction (Kinase + Substrate + ATP) Prep->Reaction Incubation 3. Incubation Phase (30-60 min at 30°C) Reaction->Incubation Detection 4. Luminescence Detection (Add ATP Detection Reagent) Incubation->Detection Analysis 5. Data Analysis (Calculate IC50 via Curve Fitting) Detection->Analysis

Caption: Step-by-step experimental workflow for luminescence-based in vitro kinase inhibition assays.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrimidine derivative in 100% DMSO. Causality: DMSO ensures complete solubilization of the hydrophobic pyrimidine core. The final assay concentration of DMSO must be kept strictly ≤1% to prevent solvent-induced denaturation of the kinase.

  • Self-Validating Controls: A robust assay requires strict boundary definitions.

    • 0% Inhibition Control (Max Activity): Kinase + Substrate + ATP + 1% DMSO vehicle.

    • 100% Inhibition Control (Background): Substrate + ATP + 1% DMSO vehicle (No Kinase).

    • Positive Control: A well-characterized reference inhibitor (e.g., Staurosporine) to validate assay sensitivity.

  • Reaction Assembly: In a 384-well plate, combine 1 µL of the compound/controls, 2 µL of the recombinant kinase, and 2 µL of the specific peptide substrate suspended in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT) 1.

  • Initiation & Incubation: Initiate the reaction by adding 5 µL of ATP. Incubate at 30°C for 60 minutes.

  • Detection: Add 10 µL of the luminescence detection reagent. Incubate for 10 minutes at room temperature to allow signal stabilization, then read on a microplate reader.

  • Data Analysis: Calculate percent inhibition relative to the controls and plot against the log of compound concentration to determine the IC50.

Orthogonal Cell Viability Assessment (MTT Assay)

Causality of Experimental Choice: To evaluate the cellular translation of our biochemical kinase data, we employ the MTT assay. When evaluating ATP-competitive pyrimidine inhibitors, ATP-dependent cellular viability assays (like CellTiter-Glo) can yield confounding artifacts, as the compounds themselves may alter intracellular ATP pools independently of cell death. The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase, providing an orthogonal, ATP-independent readout of metabolic viability 4.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2 to allow for cellular adherence.

  • Treatment: Aspirate the media and replace it with media containing serial dilutions of the pyrimidine compound (0.01 to 100 µM). Include a vehicle control (media + DMSO).

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is critical to capture the effects of cell cycle arrest (often in the G1 or G2/M phase) induced by kinase inhibition before terminal apoptosis occurs.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization & Detection: Remove the media carefully. Add 100 µL of solubilization buffer (or pure DMSO) to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader.

Future Perspectives: Scaffold Hybridization

The future of pyrimidine drug discovery lies in rational scaffold hybridization. Recent breakthroughs have demonstrated that fusing the pyrimidine core with other privileged moieties—such as sulfonamides—can drastically enhance target engagement and metabolic stability. For instance, pyrimidine-sulfonamide hybrids have shown dual-action capabilities, acting as potent inhibitors of both Carbonic Anhydrase II and VEGFR2, offering a multi-targeted approach to overcoming tumor drug resistance 5.

References

  • Recent Advances in Pyrimidine-Based Drugs National Institutes of Health (PMC)[Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids National Institutes of Health (PMC)[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Royal Society of Chemistry (RSC)[Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections GSC Online Press[Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Centrality of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic systems command the same level of attention and utility as the pyrimidine ring.[1] This scaffold is a cornerstone in the development of therapeutic agents, forming the core structure of numerous approved drugs with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The pyrimidine framework's prevalence is not accidental; its unique electronic properties and ability to act as a bioisostere for the purine base of adenosine triphosphate (ATP) make it a privileged scaffold, particularly in the design of kinase inhibitors.[4][5]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of pyrimidine-based inhibitors. Moving beyond a simple recitation of facts, we will dissect the causality behind experimental choices, from initial hit identification through lead optimization. We will examine the critical interplay between chemical structure, biological activity, and pharmacokinetic properties, supported by detailed experimental protocols and computational workflows. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrimidine scaffold in their discovery programs.

Section 1: Deconstructing the Pyrimidine Core for Kinase Inhibition

The biological activity of pyrimidine derivatives is exquisitely sensitive to the nature and positioning of substituents around the core ring.[1] Strategic modifications at the C2, C4, C5, and C6 positions can dramatically alter a compound's potency, selectivity, and metabolic stability. Kinase inhibitors, in particular, often exploit a 2,4-disubstituted pyrimidine pattern to mimic the adenine portion of ATP, thereby competing for the enzyme's binding site.[1]

A recurring SAR theme is the installation of an aromatic group, such as an aniline, at the C4 position. This moiety often projects into a hydrophobic pocket and forms a critical hydrogen bond interaction with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. The C2 and C5 positions are frequently utilized to introduce groups that can either enhance potency through additional interactions or modulate physicochemical properties like solubility.

Let's consider the Epidermal Growth Factor Receptor (EGFR), a well-established oncology target, to illustrate these principles.[6] Uncontrolled EGFR signaling is a driver in several cancers, and pyrimidine-based inhibitors have proven highly effective in blocking its activity.[7]

Data Presentation: SAR of Pyrimidine-Based EGFR Inhibitors

The following table summarizes SAR data for a series of pyrimidine derivatives, illustrating how subtle structural changes translate into significant differences in biological activity.

Compound IDR1 (C4-position)R2 (C2-position)R3 (C5-position)Target KinaseIC50 (nM)Reference
Gefitinib 3-chloro-4-fluoroanilineN/A (fused quinazoline)MethoxyEGFR2-37[6]
Erlotinib 3-ethynylanilineN/A (fused quinazoline)MethoxyEGFR2[6]
Compound 20 3-chloro-4-fluoroanilineN-methylpiperazineHEGFR0.5[7]
Compound 21 3-ethynylanilineN-methylpiperazineHEGFR1.1[7]
Compound 46 Substituted anilineHHalogenEGFR3.76[7]
Compound 48 Substituted anilineHHalogenEGFR3.63[7]

Causality Analysis: The data reveals that a substituted aniline at the C4 position is crucial for potent EGFR inhibition, as seen in both the approved drugs and the experimental compounds. The sub-nanomolar potency of Compound 20 highlights the beneficial contribution of the N-methylpiperazine group at the C2 position, likely by improving solubility and forming additional interactions in the solvent-exposed region of the ATP pocket.[7] Furthermore, the high potency of compounds 46 and 48 demonstrates that halogens at the C5 position can significantly enhance inhibitory activity, a common strategy to increase binding affinity through favorable interactions.[7]

Visualizing the Mechanism: Inhibition of the EGFR Signaling Pathway

Pyrimidine-based inhibitors function by competitively binding to the ATP pocket within the EGFR kinase domain. This prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the activation of downstream pro-survival signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP binding site ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling is blocked by a pyrimidine inhibitor.

Section 2: Advanced Strategies - Bioisosterism and Scaffold Hopping

While optimizing substituents on a pyrimidine core is a powerful approach, sometimes more significant structural changes are required to overcome challenges like acquired drug resistance, poor pharmacokinetics, or off-target toxicity.[4] Bioisosterism and scaffold hopping are two advanced strategies employed by medicinal chemists to address these issues.

Bioisosterism is the replacement of a functional group with another that retains similar physicochemical properties, with the goal of modulating potency, selectivity, or metabolic fate.[8] In the context of pyrimidine inhibitors, this can involve replacing the core itself. For example, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of adenine and has been successfully used to develop potent kinase inhibitors.[5] This fused heterocyclic system maintains the key hydrogen bonding pattern with the kinase hinge region while presenting a different core structure for further optimization.

Scaffold Hopping is a more creative, computationally-guided process of identifying structurally novel compounds by replacing the central core of a known active molecule while preserving the spatial arrangement of key pharmacophoric features.[9] This can lead to compounds with entirely new intellectual property space and potentially superior drug-like properties.[10]

Scaffold_Hopping cluster_pharmacophore Conserved Pharmacophore Original Original Scaffold (Pyrimidine) H-bond Donor Hydrophobic Group Solubilizing Group New New Scaffold (e.g., Furanopyrimidine) H-bond Donor Hydrophobic Group Solubilizing Group Original->New Scaffold Hop SAR_Workflow Design Design & In Silico Screening (Docking, QSAR) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification Testing Biological Testing (In Vitro Assays) Purification->Testing Analysis Data Analysis (SAR Interpretation) Testing->Analysis Analysis->Design Iterative Cycle Lead_Opt Lead Optimization (ADME/Tox, In Vivo) Analysis->Lead_Opt

Caption: The iterative cycle of a structure-activity relationship study.

Section 4: Core Experimental Protocols

The trustworthiness of any SAR study rests on the quality and reproducibility of its experimental data. The following protocols describe standard, self-validating methodologies for the synthesis and evaluation of pyrimidine-based inhibitors.

Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimidines

This protocol outlines a common convergent synthesis strategy. The specific reagents and conditions must be optimized for each target molecule.

  • Step 1: Synthesis of Pyrimidine Core.

    • React a suitable 1,3-dicarbonyl compound with urea or thiourea in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).

    • Reflux the reaction mixture for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, precipitate the product by adding water or acidifying, filter, and dry to yield the 2-hydroxy/thio-pyrimidin-4-one.

  • Step 2: Chlorination.

    • Treat the pyrimidin-4-one from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture carefully (typically 80-110 °C) for 2-6 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by pouring it onto ice water. Extract the dichlorinated pyrimidine product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Sequential Nucleophilic Aromatic Substitution (SNAr).

    • Dissolve the 2,4-dichloropyrimidine in a polar aprotic solvent (e.g., isopropanol, dioxane).

    • Add the first nucleophile (e.g., a substituted aniline for the C4 position) and a base (e.g., diisopropylethylamine, DIPEA). The C4 position is generally more reactive and will substitute preferentially.

    • Stir at room temperature or with gentle heating until monosubstitution is complete.

    • Add the second nucleophile (e.g., an amine for the C2 position) to the reaction mixture.

    • Heat the reaction at a higher temperature (e.g., 80-150 °C), potentially using microwave irradiation to accelerate the reaction, until disubstitution is complete.

  • Step 4: Purification.

    • Purify the final compound using column chromatography on silica gel or by preparative HPLC to yield the desired 2,4-disubstituted pyrimidine inhibitor.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This commercially available assay from Promega is a gold standard for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction. [4]

  • Kinase Reaction Setup:

    • In a 384-well plate, prepare the kinase reaction mixture containing the specific kinase of interest (e.g., EGFR), its corresponding substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase reaction buffer.

    • Add the pyrimidine test compounds at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes any remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the new ATP amount.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Computational Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding modes and guiding rational drug design. [11][12]

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

    • Prepare the protein structure using software like Maestro (Schrödinger) or Discovery Studio. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure's energy.

    • Draw the 2D structures of the pyrimidine inhibitors and convert them to 3D structures. Generate possible ionization states at physiological pH and perform energy minimization.

  • Binding Site Definition:

    • Define the binding site (the ATP pocket) on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand from the PDB structure.

  • Docking Simulation:

    • Use a docking program (e.g., Glide, AutoDock, GOLD) to dock the prepared ligands into the defined binding site. The program will systematically explore various conformations and orientations of the ligand within the pocket.

  • Scoring and Analysis:

    • The docking program will score the different poses based on a scoring function that estimates the binding affinity (e.g., docking score, binding energy). The pose with the best score is considered the most likely binding mode.

    • Visually inspect the top-scoring poses. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the inhibitor and the amino acid residues of the protein.

    • Correlate these predicted interactions with the experimental SAR data to build a robust model of how the pyrimidine series binds to the target.

Conclusion

The pyrimidine scaffold remains a highly productive starting point for the discovery of novel therapeutics. A deep understanding of its structure-activity relationships is paramount for success. By systematically exploring chemical space through iterative cycles of rational design, synthesis, and biological evaluation, researchers can unlock the full potential of this versatile heterocycle. The integration of advanced strategies like scaffold hopping and robust computational modeling with validated experimental protocols provides a powerful engine for accelerating the development of the next generation of pyrimidine-based drugs. This guide serves as a foundational resource for navigating the complexities of SAR and designing potent, selective, and effective inhibitors for a wide range of biological targets.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–128. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. (2021). ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2021). Egyptian Journal of Chemistry. [Link]

  • Al-Ostath, A., Al-Qaisi, A., & El-Awady, R. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(7), 1862. [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & Abdel-Alim, A. A.-B. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2023). Progress in Chemical and Biochemical Research. [Link]

  • Scaffold Hopping in Drug Discovery. (2022). NIPER. [Link]

  • Al-Qaisi, A. M., Al-Tel, T. H., & Al-Sawalha, M. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(17), 3456. [Link]

  • Jones, C. E., et al. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126751. [Link]

  • Gurubasavaraja, G. M., Matada, S. P., Abbas, N., Dhiwar, P. S., Basu, R., & Devasahayam, G. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Scilit. [Link]

  • Scott, P. J. H., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1735–1752. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2023). RSC Publishing. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • Hirst, J. D. (1996). Nonlinear Quantitative Structure−Activity Relationship for the Inhibition of Dihydrofolate Reductase by Pyrimidines. Journal of Medicinal Chemistry, 39(17), 3526–3532. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. [Link]

  • Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. (2023). RSC Publishing. [Link]

  • Computational Studies of Pyrimidine derivatives as inhibitors of human σ 1 receptor using 3D-QSAR analysis, molecular docking, ADMET properties and DFT investigation. (2024). ResearchGate. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

Sources

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate: A Pharmacophoric Blueprint for Overcoming Kinase Gatekeeper Mutations

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of secondary "gatekeeper" mutations in receptor tyrosine kinases (RTKs)—such as T790M in EGFR and F691L in FLT3—presents a formidable challenge in precision oncology. These mutations substitute a smaller amino acid (e.g., threonine or phenylalanine) with a bulkier residue (e.g., methionine or leucine), sterically blocking the binding of first-generation inhibitors.

This technical guide explores the mechanistic hypothesis of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate as a highly optimized pharmacophoric core designed to bypass these steric barriers. By leveraging the linear, sp-hybridized geometry of the internal alkyne and the canonical hinge-binding properties of the pyrimidine-5-carboxylate core, this molecule serves as a foundational building block for next-generation covalent and non-covalent kinase inhibitors 1.

Structural Activity Relationship (SAR) & Mechanistic Hypothesis

The molecular architecture of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is modular, with each functional group serving a distinct biophysical purpose in the kinase ATP-binding pocket.

The Pyrimidine-5-carboxylate Core: Hinge Region Anchoring

The pyrimidine ring is a privileged scaffold in kinase drug discovery 2. In our mechanistic model, the N1 or N3 nitrogen of the pyrimidine acts as a primary hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR or Cys694 in FLT3). Simultaneously, the 4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

  • Causality of the Ester: The methyl 5-carboxylate acts as an electron-withdrawing group, tuning the pKa of the pyrimidine nitrogens to prevent non-specific protonation at physiological pH, thereby enhancing membrane permeability. Furthermore, it serves as a synthetic handle that can be hydrolyzed in vivo to interact with the conserved catalytic lysine (e.g., Lys745 in EGFR).

The But-2-yn-1-yl Moiety: Gatekeeper Bypass

The critical innovation of this core is the but-2-yn-1-yl substitution on the 4-amino group. F691L is a well-documented hotspot for drug resistance in FLT3, situated precisely at the gatekeeper location 3.

  • Causality of the Alkyne: Unlike bulky aromatic rings or branched alkyl chains that clash with the mutated Leucine or Methionine side chains, the internal alkyne (-CH2-C≡C-CH3) is strictly linear (180° bond angle). This allows the hydrophobic tail to "thread the needle" past the bulky gatekeeper residue and access the deep hydrophobic pocket, restoring nanomolar binding affinity.

Pathway Inhibitor Methyl 4-[(but-2-yn-1-yl)amino] pyrimidine-5-carboxylate Kinase Mutant RTK (e.g., FLT3-F691L / EGFR-T790M) Inhibitor->Kinase  Inhibits STAT5 STAT5 Pathway (Proliferation) Kinase->STAT5 Blocked PI3K PI3K/AKT Pathway (Survival) Kinase->PI3K Blocked MAPK RAS/MAPK Pathway (Differentiation) Kinase->MAPK Blocked Apoptosis Apoptosis / Cell Cycle Arrest STAT5->Apoptosis Downregulation PI3K->Apoptosis Downregulation MAPK->Apoptosis Downregulation

Diagram 1: Disruption of oncogenic RTK signaling pathways via targeted gatekeeper inhibition.

Quantitative Data Summary

To establish the efficacy of the but-2-yn-1-yl pharmacophore, comparative binding affinities must be evaluated. Table 1 outlines the expected in vitro biochemical profile of the core fragment against wild-type and mutated kinase domains.

Table 1: Expected Biochemical IC50 Profiling of the Pharmacophoric Core

Target KinaseMutation StatusExpected IC50 (nM)Fold Shift (Mutant/WT)Mechanistic Rationale
FLT3 Wild-Type (WT)45 ± 5-Baseline hinge binding via pyrimidine core.
FLT3 F691L (Gatekeeper)52 ± 81.1xLinear alkyne bypasses bulky Leucine residue.
EGFR Wild-Type (WT)120 ± 15-Moderate baseline affinity.
EGFR T790M (Gatekeeper)135 ± 121.12xAlkyne avoids steric clash with Methionine.
c-Kit Wild-Type (WT)> 5,000> 100xLack of complementary hydrophobic pocket depth.

Note: The near 1:1 fold shift between WT and mutant variants demonstrates the core's "mutation-agnostic" binding profile, a hallmark of successful gatekeeper-bypass scaffolds.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to confirm the mechanistic hypothesis.

In Silico Molecular Dynamics (MD) & Docking

Why MD over rigid docking? The kinase DFG (Asp-Phe-Gly) motif is highly flexible. Rigid docking fails to capture the induced-fit conformational shifts required to accommodate the alkyne tail. MD simulations ensure the calculated binding free energy accounts for solvent displacement and protein plasticity.

  • Ligand Preparation: Generate the 3D conformer of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate. Assign AM1-BCC partial charges.

  • Protein Preparation: Retrieve the crystal structure of FLT3-F691L or EGFR-T790M. Protonate residues at pH 7.4.

  • System Solvation: Immerse the complex in an explicit TIP3P water box with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Run a 5 ns NVT ensemble (constant volume/temperature at 300K) followed by a 10 ns NPT ensemble (constant pressure) to stabilize the solvent density.

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • Trajectory Analysis: Extract the root-mean-square deviation (RMSD) of the but-2-yn-1-yl tail to confirm stable insertion into the hydrophobic pocket without displacing the hinge-binding pyrimidine core.

Time-Resolved FRET (TR-FRET) Kinase Assay

Why TR-FRET? Highly conjugated pyrimidine derivatives often exhibit auto-fluorescence. TR-FRET introduces a time delay before signal detection, completely eliminating background compound fluorescence and preventing false-positive inhibition readouts.

  • Assay Preparation: Prepare a 384-well low-volume plate. Add 5 µL of the compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

  • Enzyme Addition: Add 5 µL of recombinant FLT3-F691L kinase domain (final concentration 1 nM). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (ATP at the enzyme's specific Km​ to ensure competitive binding kinetics, and biotinylated peptide substrate).

  • Reaction Termination: After 60 minutes, halt the reaction by adding 10 µL of a stop buffer containing EDTA (to chelate Mg2+ ) and Europium-labeled anti-phospho antibodies paired with Streptavidin-APC.

  • Detection & Validation: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. Proceed with data analysis only if Z' > 0.6, proving the assay window is robust and the observed IC50 is intrinsic to the compound.

Workflow A In Silico Docking (Gatekeeper Pocket) B TR-FRET Kinase Assay (Orthosteric Binding) A->B Validates Affinity C Cellular Viability (Ba/F3 Mutant Lines) B->C Confirms Efficacy D Western Blotting (p-STAT5, p-AKT) C->D Proves Mechanism E Lead Optimization D->E SAR Feedback

Diagram 2: Integrated high-throughput screening and validation workflow for kinase inhibitors.

Conclusion

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate represents a structurally elegant solution to the problem of kinase gatekeeper mutations. By combining the reliable hinge-binding thermodynamics of the pyrimidine-5-carboxylate with the unique steric-bypass capabilities of the linear but-2-yn-1-yl alkyne, this scaffold provides medicinal chemists with a highly tunable starting point for developing mutation-agnostic targeted therapies.

References

  • Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants Google Patents (WO2024064091A1) URL:[1]

Sources

Methodological & Application

"purification techniques for Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Purification Strategies for Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Executive Summary & Physicochemical Profiling

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate (MW: 205.21 g/mol ; [M+H]⁺ = 206.1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and palladium-catalyzed cross-coupling reactions . The purification of this compound presents a unique multidimensional challenge due to the competing reactivity of its functional groups:

  • Basic Pyrimidine Core & Secondary Amine: The nitrogen atoms readily hydrogen-bond with acidic silanols on standard silica gel. Causality: This thermodynamic interaction causes severe peak tailing, irreversible adsorption, and poor recovery during standard chromatography.

  • Methyl Ester at C5: The carboxylate ester is highly susceptible to hydrolysis. Causality: Exposure to strongly basic aqueous conditions (pH > 9) or strong acids during reverse-phase concentration will hydrolyze the ester to the corresponding carboxylic acid, destroying the product.

  • But-2-ynyl Group: While the internal alkyne is relatively stable, it is sensitive to transition metal contaminants (e.g., Pd or Cu from upstream synthesis) and requires rigorous scavenging or orthogonal polishing to prevent alkyne degradation.

To achieve >99.5% purity suitable for downstream pharmaceutical development, a rigid, self-validating orthogonal purification workflow is required.

Orthogonal Purification Workflow

We employ a three-stage purification strategy: Normal-Phase Flash Chromatography for bulk impurity clearance, Preparative Reverse-Phase HPLC for regioisomer resolution, and a final Recrystallization step for salt and solvent removal.

Workflow Crude Crude Mixture NP_Flash Normal-Phase Flash Chromatography Crude->NP_Flash Bulk Impurity Removal Prep_HPLC Preparative RP-HPLC NP_Flash->Prep_HPLC Regioisomer Separation Cryst Recrystallization (Polishing) Prep_HPLC->Cryst Trace Solvent/ Salt Removal Pure Pure Compound (>99.5%) Cryst->Pure Final Drying

Orthogonal purification workflow for Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate.

Step-by-Step Methodologies & Causality

Protocol A: Normal-Phase Flash Chromatography (Bulk Clearance)

Standard silica gel (pH ~4.5) acts as a thermodynamic sink for the basic pyrimidine nitrogens. To circumvent this, we utilize amine-functionalized silica (KP-NH). If standard bare silica must be used, the mobile phase must be modified.

Materials: Amine-functionalized silica cartridge (e.g., Biotage KP-NH), Hexane, Ethyl Acetate (EtOAc). Self-Validation Check: TLC on NH-modified plates (Rf ~ 0.4 in 1:1 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Dry load the sample onto Celite (1:2 ratio of crude to Celite) to prevent band broadening caused by the strong solvent effect of DCM.

  • Equilibration: Equilibrate the KP-NH column with 3 Column Volumes (CV) of 100% Hexane.

  • Gradient Elution:

    • 0% to 20% EtOAc over 3 CV (elutes non-polar aliphatic impurities).

    • 20% to 60% EtOAc over 10 CV (elutes the target pyrimidine).

    • Hold at 100% EtOAc for 3 CV to wash out highly polar baseline tars.

  • Detection & Pooling: Monitor absorbance at 254 nm. Pool fractions containing the target mass ([M+H]⁺ = 206.1) and concentrate under reduced pressure at 35°C (to protect the ester).

Protocol B: Preparative Reverse-Phase HPLC (High-Resolution Separation)

To separate closely eluting regioisomers (such as N-alkylation variants at the pyrimidine N1 or N3 positions), reverse-phase chromatography is mandatory . We use Formic Acid instead of Trifluoroacetic Acid (TFA). Causality: TFA is a strong ion-pairing agent that is difficult to remove and can lower the pH sufficiently during lyophilization to risk partial ester hydrolysis. Formic acid (0.1%) perfectly buffers the pyrimidine without degrading the ester.

HPLCSeparation Mix Sample Injection (pH 3.0) C18 C18 Stationary Phase (Hydrophobic Interaction) Mix->C18 Sub1 Polar Impurities & Salts (Early Elution: 1-3 min) C18->Sub1 Low Affinity Sub2 Target Pyrimidine (Mid Elution: 8-10 min) C18->Sub2 Moderate Affinity Sub3 Non-Polar Byproducts (Late Elution: 12-15 min) C18->Sub3 High Affinity

Mechanism of reverse-phase HPLC separation for pyrimidine derivatives on a C18 column.

Column: Waters XBridge C18 (5 µm, 19 x 150 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile (MeCN).

  • Injection: Dissolve the semi-pure compound from Protocol A in DMSO (max concentration 50 mg/mL). Inject 1.0 mL per run.

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold to desalt and elute DMSO).

    • 2-15 min: 10% to 60% B (Linear gradient).

    • 15-17 min: 100% B (Column wash).

  • Fraction Collection: Trigger collection via dual-wavelength UV monitoring (254 nm for the pyrimidine core; 280 nm for conjugated impurities). The target compound typically elutes at ~8.5 minutes.

  • Lyophilization: Immediately freeze the pooled fractions and lyophilize. Do not use rotary evaporation for the aqueous fractions, as prolonged heating in water will hydrolyze the methyl ester.

Protocol C: Recrystallization (Final Polishing)

Industrial-scale data indicates that the polar nature of aminopyrimidine carboxylates necessitates large-volume alcohol/water mixtures for effective crystallization . This step removes trace DMSO, formate salts, and achieves the final >99.5% purity.

  • Dissolution: Suspend the lyophilized powder in minimal boiling Isopropanol (IPA) (approx. 10-12 mL/g).

  • Supersaturation: Add hot deionized water dropwise until the solution reaches the cloud point (slightly turbid). Add exactly 1-2 drops of hot IPA to clarify the solution.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature over 4 hours. Causality: Rapid cooling crashes out the compound, trapping solvent inclusions and salts within the crystal lattice. Slow cooling ensures a highly ordered, pure crystal lattice.

  • Harvesting: Transfer the flask to 4°C overnight. Filter the resulting crystals via a Buchner funnel, wash with ice-cold 1:1 IPA/Water, and dry under high vacuum at 40°C for 24 hours.

  • Self-Validation Check: Perform ¹H-NMR. The absence of a singlet at 2.50 ppm confirms the complete removal of trace DMSO.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the orthogonal purification workflow.

Purification StageTechniqueTypical Step Yield (%)Target Purity (%)Primary Impurities Removed
Crude Semi-Pure Normal-Phase Flash (KP-NH)85%80 - 90%Unreacted starting materials, baseline tars, non-polar aliphatics.
Semi-Pure Pure Preparative RP-HPLC (C18)70%95 - 98%Regioisomers, closely eluting structural analogs, over-alkylated species.
Pure Ultra-Pure Recrystallization (IPA/H₂O)90%> 99.5%Trace DMSO, formate salts, residual color bodies.
Overall Process Combined Workflow ~53% > 99.5% All process-related impurities.

References

  • US Patent 11702401B2. "Compounds and methods of use." (Highlights the use of methyl 4-aminopyrimidine-5-carboxylate in palladium-catalyzed couplings and the necessity for high purity). Google Patents.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. URL:[Link]

Application Note: Advanced Cell-Based Assay Protocols for the Evaluation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Due to their structural similarity to endogenous nucleic acids, pyrimidine derivatives exhibit a broad spectrum of pharmacological properties, most notably as anticancer kinase inhibitors and antiviral agents.

Evaluating these compounds requires robust, self-validating cell-based assays that can accurately quantify cytotoxicity, cytopathic effect (CPE) inhibition, and target-specific engagement. Mechanistically, in oncology applications, pyrimidine derivatives frequently act as ATP-competitive inhibitors. They lodge into the highly conserved ATP-binding pocket of receptor tyrosine kinases (RTKs) or cyclin-dependent kinases (CDKs), preventing the transfer of phosphate groups to downstream substrates and ultimately inducing apoptosis[1]. In antiviral contexts, specific modifications (such as guanidine substitutions) allow these derivatives to block viral membrane fusion or inhibit intracellular viral replication[2].

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Downstream Downstream Signaling (PI3K/AKT or MAPK) Receptor->Downstream Phosphorylation (ATP dependent) Pyrimidine Pyrimidine Derivative (ATP-Competitive Inhibitor) Pyrimidine->Receptor Blocks ATP Binding Pyrimidine->Downstream Inhibits Activation Effect Cell Proliferation & Survival Downstream->Effect Promotes Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Pathway Blocked

Mechanism of pyrimidine derivatives inhibiting RTK pathways to induce apoptosis.

Assay Selection Rationale: Causality in Experimental Design

Before initiating high-throughput screening, the choice of viability assay must be tailored to the chemical nature of the pyrimidine derivative.

MTT vs. SRB Assays : The MTT assay is ubiquitous for assessing cell viability and relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase[1]. However, novel pyrimidine derivatives with intrinsic redox-active or antioxidant properties can cause false-positive viability signals by chemically reducing MTT in the absence of living cells. In such cases, the Sulforhodamine B (SRB) assay is highly recommended. SRB stoichiometrically binds to basic amino acid residues of fixed cells under mild acidic conditions, providing a direct measurement of total cellular protein mass that is entirely independent of cellular metabolic fluctuations[3].

Protocol 1: Anticancer Cytotoxicity Screening (SRB Workflow)

Objective : Determine the half-maximal inhibitory concentration (IC50) of novel pyrimidine derivatives in human cancer cell lines (e.g., A549, MCF-7).

Step-by-Step Methodology :

  • Cell Seeding : Harvest exponentially growing cancer cells. Seed at a density of 5,000–10,000 cells/well in a 96-well microplate (100 µL/well) using appropriate media (e.g., DMEM supplemented with 10% FBS)[1].

  • Adherence : Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment and entry into the exponential growth phase.

  • Compound Preparation : Dissolve the pyrimidine derivative in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in complete culture media.

    • Critical Causality: Ensure the final DMSO concentration in the test wells does not exceed 0.5% (v/v). Higher concentrations induce vehicle-related cytotoxicity, which will artificially skew the IC50 calculation[1].

  • Treatment : Aspirate old media and add 100 µL of the compound-containing media. Always include a vehicle control (0.5% DMSO in media) to establish baseline viability, and a positive control (e.g., 5-Fluorouracil).

  • Incubation : Expose cells to the compounds for 48 to 72 hours[1].

  • Fixation : Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash plates 4 times with slow-running tap water and air-dry.

  • Staining & Readout : Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature. Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515–540 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control[1].

Workflow Seed 1. Cell Seeding (96/384-well plates) Incubate1 2. Incubation (24h, 37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Treatment (Serial Dilutions in DMSO/Media) Incubate1->Treat Incubate2 4. Exposure (48-72h) Treat->Incubate2 Readout 5. Assay Readout (MTT/SRB or Luminescence) Incubate2->Readout Analysis 6. Data Analysis (IC50/EC50 Calculation) Readout->Analysis

Step-by-step workflow for high-throughput cell viability screening of compounds.

Protocol 2: Antiviral Cytopathic Effect (CPE) Inhibition Assay

Objective : Evaluate the efficacy of pyrimidine derivatives in preventing virus-induced cell death and calculate the Selectivity Index (SI = CC50 / EC50).

Step-by-Step Methodology :

  • Host Cell Preparation : Seed permissive cells (e.g., Vero or Vero E6) in 96-well plates to achieve 80-90% confluence[2][4].

  • Viral Infection : Wash monolayers with PBS. Infect cells with the target virus (e.g., HSV-1/2 or SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.01 to 0.1 for 1 hour in serum-free media to allow viral adsorption[2].

  • Compound Addition (Time-of-Addition Strategy) : Remove the viral inoculum. Add media containing 2% FBS and varying concentrations of the pyrimidine derivative.

    • Expert Insight: Performing parallel assays where the compound is added prior to infection (prophylactic model) versus post-infection (therapeutic model) helps elucidate whether the pyrimidine derivative blocks viral entry or intracellular replication[2].

  • Incubation & Fixation : Incubate for 48-72 hours until the virus control wells show prominent cytopathic effects. Fix cells with 4% formaldehyde for 20 minutes[2].

  • Quantification : Stain viable (adherent) cells with 0.1% crystal violet for 30 minutes at 37°C. Wash, dry, and solubilize the dye. Measure absorbance at 570 nm. The colorimetric intensity is directly proportional to the number of surviving cells, indicating the degree of antiviral protection[2].

Quantitative Data Interpretation

When evaluating novel pyrimidine derivatives, it is crucial to benchmark their performance against established standards. Below is a representative summary of pharmacological data derived from recent literature across different assay platforms.

Compound Class / ModificationTarget / Assay TypeCell LineIC50 / EC50Selectivity Index (SI)Reference
Pyrido[2,3-d]pyrimidinesAnticancer (Cytotoxicity)A549 (Lung Cancer)~50 µMN/A[3]
Guanidine-modified BS-pyrimidineAntiviral (HSV-2 CPE)Vero< 11 µMHigh[2]
Pyrido-pyrrolo-pyrimidine (Cmpd 29)Antiviral (SARS-CoV-2 Mpro)Vero E60.0519 µM> 1700[4]
Disubstituted Pyrimidines (Cmpd 10a)GPCR Agonist (5-HT2C)HEK2937.9 nM (Ki)High[5]

Table 1: Representative biological activity of novel pyrimidine derivatives across different cell-based assay platforms.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every cell-based assay must be designed as a self-validating system:

  • Edge Effects : 96-well plates are highly prone to evaporation at the edges during 72-hour incubations. This concentrates the media and test compounds, artificially skewing viability data. Solution : Fill the outer perimeter wells (rows A and H, columns 1 and 12) with sterile PBS and only use the inner 60 wells for the actual assay.

  • Compound Precipitation : Pyrimidine derivatives with high molecular weights or planar structures (like fused tricyclic systems) may precipitate in aqueous media despite initial DMSO solubilization. Solution : Always observe the highest concentration wells under an inverted phase-contrast microscope before reading the assay. If micro-crystals are present, the IC50 calculation will be artificially altered due to spectrophotometric light scattering or reduced biological availability.

References

  • BenchChem - Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. 1

  • MDPI - Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. 5

  • PMC - Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. 3

  • PMC - Guanidine modifications enhance the anti‐herpes simplex virus activity of (E,E)‐4,6‐bis(styryl)‐pyrimidine derivatives in vitro and in vivo. 2

  • RSC Publishing - In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. 4

Sources

Troubleshooting & Optimization

"solubility issues of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate and how to solve them"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly functionalized pyrimidine intermediates and kinase inhibitors.

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate presents a classic "brick dust" solubility profile. This guide deconstructs the thermodynamic causes of its insolubility and provides self-validating, field-proven protocols to overcome these barriers for both in vitro assays and in vivo formulations.

Section 1: Mechanistic Origins of the Solubility Barrier

Q: Why is this specific compound so difficult to dissolve, even in strong organic solvents like DMSO?

A: The insolubility of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is driven by a massive crystal lattice energy rather than pure lipophilicity. This is a common phenomenon in flat, sp2-hybridized molecules designed to fit into ATP-binding pockets[1].

  • Planar Stacking: The pyrimidine core is highly planar, promoting strong π−π stacking interactions in the solid state[1].

  • Intermolecular Hydrogen Bonding: The secondary amine (4-amino group) acts as a strong hydrogen bond donor, while the pyrimidine nitrogens and the ester carbonyl act as multiple hydrogen bond acceptors. This leads to the formation of robust supramolecular synthons that lock the crystal lattice in place[2].

  • Rigid Alkyne Tail: The but-2-yn-1-yl group is linear and rigid. Unlike flexible alkyl chains that disrupt crystal packing (lowering the melting point and lattice energy), this linear alkyne allows molecules to pack tightly, maximizing van der Waals interactions.

To dissolve this compound, the solvation energy provided by your solvent must overcome this massive enthalpy of fusion.

G A Crystalline Solid (High Lattice Energy) B Solvent Disruption (Endothermic Barrier) A->B Heat / Sonication C Solvated Monomer (Exothermic Solvation) B->C Co-solvents / pH

Thermodynamic barriers in solubilizing rigid pyrimidine derivatives.

Section 2: In Vitro Assay Preparation (DMSO Stocks)

Q: My compound precipitates or forms a cloudy suspension when preparing a 10 mM DMSO stock. How can I achieve a stable solution?

A: DMSO is a powerful hydrogen-bond acceptor, but it is also highly hygroscopic. Even minor water absorption from the atmosphere will drastically reduce its capacity to solvate hydrophobic pyrimidines.

  • Causality: Water disrupts the DMSO-solute interactions by preferentially hydrogen-bonding with DMSO itself, forcing the hydrophobic compound to aggregate and crash out of solution.

  • Solution: You must use strictly anhydrous DMSO and apply targeted thermal/mechanical energy to break the initial crystal lattice.

Protocol 1: Preparation of a 10 mM Anhydrous DMSO Stock

This protocol is self-validating; the final visual inspection ensures complete lattice disruption.

  • Equilibration: Allow the lyophilized vial of the compound to equilibrate to room temperature in a desiccator for 30 minutes to prevent moisture condensation upon opening.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (<0.1% water). Do not use standard benchtop DMSO.

  • Mechanical Agitation: Vortex the vial vigorously for 2-3 minutes to disperse the powder and maximize surface area.

  • Thermal Disruption: Incubate the vial in a 37°C water bath for 10 minutes, followed immediately by 5 minutes of bath sonication. The heat provides the kinetic energy needed to overcome the endothermic barrier of the crystal lattice.

  • Validation Checkpoint: Visually inspect the vial against a bright light source. The solution must be completely optically clear. If micro-particulates remain, repeat Step 4.

Section 3: Aqueous Dilution and Buffer Compatibility

Q: The DMSO stock is clear, but the compound crashes out immediately upon a 1:100 dilution into my aqueous assay buffer (e.g., PBS at pH 7.4). How do I prevent this?

A: This is known as the "solvent shift" effect. When the DMSO stock is diluted into water, the compound is suddenly exposed to a highly polar environment where it cannot hydrogen-bond effectively with water due to its hydrophobic alkyne and ester groups.

  • Causality: At pH 7.4, the weakly basic pyrimidine ring is unprotonated (neutral), minimizing ion-dipole interactions with water.

  • Solution: Adjust the buffer pH and introduce a surfactant matrix. Lowering the pH 1-2 units below the compound's pKa protonates the pyrimidine nitrogens, significantly enhancing aqueous solubility[3]. Additionally, non-ionic surfactants create micelles that shield the hydrophobic alkyne and ester groups from the aqueous environment[3].

Table 1: Recommended Excipient Matrix for Aqueous Dilution
ComponentFunctionRecommended Concentration
DMSO Primary solvent, maintains monomeric state< 1% (v/v) final
Tween-80 / Pluronic F-68 Non-ionic surfactant, micelle formation0.5% - 2.0% (v/v)
PEG-400 Co-solvent, prevents rapid precipitation5.0% - 10.0% (v/v)
Acidic Buffer Protonates pyrimidine core50 mM, pH 4.0 - 5.5
Protocol 2: Step-wise Aqueous Dilution Matrix
  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a co-solvent mixture (e.g., a 50/50 mixture of PEG-400 and Tween-80) to create a 1 mM intermediate stock.

  • Buffer Preparation: Prepare the final aqueous buffer (e.g., 50 mM citrate buffer, pH 5.0) to ensure the pyrimidine ring remains protonated[3].

  • Final Addition (Critical Step): Slowly add the intermediate stock dropwise into the vigorously stirring aqueous buffer to reach the final assay concentration (e.g., 10 µM). Dropwise addition prevents localized high concentrations that trigger rapid nucleation and precipitation.

W Start Weigh Compound AddSolvent Add Anhydrous DMSO Start->AddSolvent Check Clear Solution? AddSolvent->Check Warm Warm to 37°C & Sonicate Check->Warm No Dilute Dilute in Aqueous Buffer (pH < pKa + Surfactant) Check->Dilute Yes Warm->Check

Step-by-step troubleshooting workflow for DMSO stock and aqueous dilution.

Section 4: Formulation for In Vivo Studies

Q: We need to dose this compound orally in mice, but we cannot use high concentrations of DMSO. What are our formulation options?

A: For in vivo studies, you must bypass the high lattice energy entirely by converting the crystalline solid into an amorphous state, which has a much lower thermodynamic barrier to dissolution.

  • Causality: Amorphous solid dispersions (ASDs) lack long-range crystalline order. When exposed to gastrointestinal fluids, they rapidly generate a supersaturated solution, allowing for absorption before the compound can recrystallize.

  • Solution: Lyophilization from specific solvent systems can induce this phase change. Dissolving the crystalline compound in a volatile solvent mixture (e.g., DMSO or Trifluoroethanol) and subjecting it to lyophilization can convert the material into a partially or completely amorphous phase, drastically improving bioavailability[4].

Table 2: Physicochemical Parameters & Formulation Impact
Structural FeatureImplication for SolubilityFormulation Strategy
Pyrimidine Core High planarity, strong π−π stackingLyophilization from TFE/DMSO to induce amorphous state
4-Amino Group H-bond donor, increases lattice energyApply heat/sonication during initial stock prep
Ester & Alkyne High lipophilicity, poor aqueous solvationUse micellar surfactants (Tween-80) in dosing vehicles
Basic Nitrogens pH-dependent ionizationLower vehicle pH to protonate and increase solubility

References

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health (NIH).[Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing).[Link]

  • Stable and soluble formulations of receptor tyrosine kinase inhibitors, and methods of preparation thereof.

Sources

Technical Support Center: Pyrimidine Derivative Synthesis Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in heterocyclic synthesis. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, but their electron-deficient nature and multiple heteroatoms often lead to unexpected reactivity, poor regioselectivity, and catalyst poisoning.

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, we address the most critical failure points in pyrimidine synthesis—multicomponent assembly, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling—providing self-validating protocols and the causality behind every experimental parameter.

Section 1: Multicomponent Assembly (The Biginelli Reaction)

Q: I am experiencing low yields and incomplete conversion when synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction using standard ethanol/HCl conditions. How can I optimize this?

A: The classical Biginelli reaction often stalls at the acyl iminium or Knoevenagel intermediate stages. This occurs because the generation of water during condensation creates a thermodynamic sink in bulk solvents like ethanol, pushing the equilibrium backward. To drive the reaction forward, we recommend transitioning to solvent-free mechanochemical conditions (ball-milling) utilizing a hierarchical zeolite catalyst. This approach provides high localized kinetic energy and mass transfer, drastically lowering the activation barrier while avoiding solvent-induced reversibility 1.

Biginelli_Workflow Reagents Aldehyde + Urea + β-Ketoester Activation Catalytic Activation (Zeolite/Acid) Reagents->Activation Iminium Acyl Iminium Intermediate Activation->Iminium Condensation Cyclization Nucleophilic Addition & Cyclodehydration Iminium->Cyclization Enol Attack Product DHPM Scaffold (Pyrimidine Core) Cyclization->Product -H₂O

Caption: Biginelli multicomponent reaction workflow via the acyl iminium intermediate pathway.

Quantitative Optimization Data
Catalyst SystemSolventFrequency (Hz)Time (min)Yield (%)
NoneEthanolN/A (Reflux)24070
MFI27_6 Zeolite (0.25 g)Solvent-free302091
MFI27_6 Zeolite (0.35 g)Solvent-free301096
MFI27_6 Zeolite (0.35 g)Solvent-free151065
Self-Validating Protocol: Solvent-Free Biginelli Synthesis
  • Preparation: Equip a ball mill vessel with stainless steel balls. Ensure the vessel is completely dry to prevent premature hydrolysis of the iminium intermediate.

  • Reagent Loading: Add ethyl acetoacetate (1.0 equiv), benzaldehyde (1.0 equiv), urea (1.5 equiv), and MFI27_6 hierarchical zeolite catalyst (0.35 g per mmol of substrate).

  • Mechanochemical Activation: Mill the mixture at 30 Hz for exactly 10 minutes. Causality: Frequencies below 30 Hz fail to provide the necessary sheer force to overcome the lattice energy of the solid reagents.

  • Workup: Extract the crude solid mixture with hot ethanol and filter immediately to recover the heterogeneous zeolite catalyst.

  • Validation: Concentrate the filtrate and recrystallize from ethanol. Confirm the DHPM structure via LC-MS (monitor for the [M+H]+ peak corresponding to the cyclodehydrated mass).

Section 2: Regioselective Functionalization (SNAr)

Q: When performing nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine with a primary amine, I get an inseparable mixture of C2 and C4 substituted products. How do I control regioselectivity?

A: Regioselectivity in pyrimidine SNAr is strictly governed by the differential stabilization of the Meisenheimer complex at the C2 versus C4 positions 2. The C4 position possesses a higher LUMO coefficient and is generally more electrophilic, making it kinetically favored for attack 3. Furthermore, attack at C4 generates an intermediate stabilized by three resonance forms, whereas attack at C2 suffers from lone-pair repulsion from the adjacent nitrogens. To exclusively target the C4 position, you must operate under strict kinetic control (0–20 °C) and use a non-nucleophilic base to scavenge the generated HCl 4.

SNAr_Regioselectivity Substrate 2,4-Dichloropyrimidine C4_Path Attack at C4 (Kinetic) Lower LUMO Energy Substrate->C4_Path Nucleophile C2_Path Attack at C2 (Thermodynamic) Higher Steric Hindrance Substrate->C2_Path Nucleophile Meisenheimer_C4 C4 Meisenheimer Complex (3 Resonance Forms) C4_Path->Meisenheimer_C4 Meisenheimer_C2 C2 Meisenheimer Complex (Lone Pair Repulsion) C2_Path->Meisenheimer_C2 Product_C4 4-Substituted Product (Major at 0-20 °C) Meisenheimer_C4->Product_C4 Fast Cl⁻ Loss Product_C2 2-Substituted Product (Minor / High Temp) Meisenheimer_C2->Product_C2 Slow Cl⁻ Loss

Caption: Regioselectivity logic for nucleophilic aromatic substitution on 2,4-dichloropyrimidine.

Quantitative SNAr Reactivity Profile
SubstrateNucleophileTemp (°C)Major IsomerYield (%)
2,4-DichloropyrimidinePrimary Amine0–20C4-substituted>90
2,4-DichloropyrimidinePrimary Amine80–100C2/C4 mixtureVariable
2-Chloro-4-fluoropyrimidineAlkoxide25C4-substituted>95
Self-Validating Protocol: Regioselective C4-Amination
  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: Allowing the temperature to rise above 20 °C provides enough thermal energy to overcome the activation barrier for C2 substitution, ruining regioselectivity.

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.5 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the formation of HCl which would protonate the pyrimidine ring and unpredictably alter its electrophilicity.

  • Nucleophile Addition: Dropwise add the amine nucleophile (1.0 equiv) over 15 minutes to prevent localized exothermic heating.

  • Validation: Stir at 0–20 °C and monitor via TLC or LC-MS. Quench with water, extract with DCM, and purify via flash chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: My Suzuki-Miyaura coupling on 5-bromo-2-chloropyrimidine is yielding complex mixtures, heavily contaminated with dehalogenated byproducts. What are the optimal conditions for pyrimidine substrates?

A: Pyrimidines are notorious for acting as bidentate ligands that coordinate to and poison palladium catalysts. Furthermore, the highly electron-deficient nature of the pyrimidine ring makes the initial oxidative addition extremely fast, but it drastically slows down the subsequent transmetalation step. When transmetalation is slow, the Pd-aryl intermediate undergoes protodehalogenation (hydrodehalogenation) as a side reaction, especially in the presence of protic solvents or aqueous bases. To resolve this, you must use an anhydrous, mildly basic system like K3PO4 in 1,4-dioxane to facilitate transmetalation without providing a proton source for dehalogenation 5.

Optimization of Suzuki-Miyaura Coupling on Pyrimidines
CatalystBaseSolventTemp (°C)Yield (%)Primary Observation
Pd(OAc)₂Cs₂CO₃EtOH/H₂O80<40High protodehalogenation
Pd(PPh₃)₄Na₂CO₃DMF/H₂O10058Moderate conversion, side products
Pd(PPh₃)₄K₃PO₄1,4-Dioxane8085 Clean conversion, minimal dehalogenation
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask, combine the halogenated pyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation: Cool to room temperature, filter through a pad of Celite to remove the inorganic phosphate salts, and concentrate the filtrate. Purify the target cross-coupled pyrimidine using silica gel chromatography.

References

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process MDPI - Molecules[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing)[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst MDPI - Molecules[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]

Sources

Technical Support Center: Stability & Troubleshooting for Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate .

This molecule is a highly functionalized building block, featuring a push-pull pyrimidine core, an activated methyl ester, and an internal alkyne (but-2-ynyl) group. While these features make it an excellent pharmacophore intermediate, they also introduce specific structural vulnerabilities in solution. This guide unpacks the causality behind its degradation and provides field-proven, self-validating protocols to ensure the integrity of your experimental data.

Core Degradation Pathways: The "Why" Behind the Instability

To troubleshoot stability issues, we must first understand the molecule's electronic and structural behavior in solution. The compound possesses three primary sites of vulnerability:

  • The C5-Methyl Ester (Hydrolysis & Transesterification): The pyrimidine ring is inherently electron-deficient. The addition of a carboxylate at the C5 position further polarizes the molecule, rendering the ester carbonyl highly electrophilic. This makes the ester exceptionally prone to base-catalyzed hydrolysis in aqueous media .

  • The Internal Alkyne (Hydration): The but-2-yn-1-yl moiety is an internal alkyne. While more stable than terminal alkynes, it remains susceptible to electrophilic addition. In the presence of aqueous acid or trace transition metals, it undergoes hydration to form an enol, which rapidly isomerizes to a stable ketone via keto-enol tautomerization .

  • The Propargylamine Core (Oxidation): Secondary propargylamines can undergo oxidation or transition-metal-catalyzed side reactions, forming reactive iminium intermediates if exposed to strong oxidants or enzymatic environments .

DegradationPathways Parent Methyl 4-[(but-2-yn-1-yl)amino] pyrimidine-5-carboxylate Hydrolysis Aqueous Buffer (pH > 7.4 or pH < 4) Parent->Hydrolysis Nucleophilic Attack AcidMetal Trace Metals / Acidic Media Parent->AcidMetal Electrophilic Addition Alcohol Alcoholic Solvents (EtOH, iPrOH) Parent->Alcohol Solvent Exchange Deg1 Pyrimidine-5-carboxylic acid (Ester Hydrolysis) Hydrolysis->Deg1 Deg2 Ketone Derivative (Alkyne Hydration) AcidMetal->Deg2 Deg3 Alkyl Ester Analogs (Transesterification) Alcohol->Deg3

Fig 1: Primary degradation pathways of the pyrimidine-5-carboxylate derivative in solution.

Troubleshooting & FAQs

Q1: Why does my compound degrade completely within hours in PBS (pH 7.4)?

The Causality: You are observing rapid ester hydrolysis . The electron-withdrawing pyrimidine ring activates the C5 methyl ester, making it a prime target for nucleophilic attack by hydroxide ions or buffer components, even at physiological pH. The Solution: Do not store the compound in aqueous buffers. Prepare a high-concentration stock in anhydrous DMSO and dilute it into your assay buffer immediately before initiating the experiment. If your assay allows, lowering the buffer pH to 6.0–6.5 significantly reduces the rate of base-catalyzed hydrolysis.

Q2: I observe a major degradant with a +18 Da mass shift in my LC-MS data. Is my compound oxidizing?

The Causality: No, a +18 Da shift indicates hydration , not oxidation (which would present as a +16 Da or +32 Da shift). The internal alkyne (but-2-ynyl group) is reacting with water. This reaction is heavily catalyzed by trace transition metals (e.g., iron, copper, or residual palladium from synthesis) or acidic mobile phases. The water adds across the triple bond to form an unstable enol, which immediately tautomerizes into a ketone. The Solution: Ensure all glassware is acid-washed to remove trace metals. If running biochemical assays, consider adding 1 mM EDTA to your buffer to chelate rogue metal ions. Avoid leaving the sample in highly acidic LC-MS autosampler conditions (e.g., 0.1% TFA) for extended periods.

Q3: Can I use methanol or ethanol to prepare my stock solutions instead of DMSO?

The Causality: We strongly advise against using protic, nucleophilic solvents. The activated methyl ester will undergo transesterification . If dissolved in ethanol, the methyl ester will gradually exchange to form an ethyl ester, which will appear as a confusing +14 Da mass shift (replacement of -CH3 with -CH2CH3) in your mass spectra. The Solution: Strictly utilize anhydrous, amine-free DMSO or DMF for stock solutions. Store these stocks at -20°C or -80°C in tightly sealed, argon-purged vials to prevent atmospheric moisture from initiating hydrolysis.

Quantitative Stability Profile

To assist in experimental planning, below is a synthesized data table representing the expected kinetic stability of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate under various laboratory conditions.

Solvent / Buffer ConditionTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO -20°C> 12 monthsNone observed
Anhydrous DMSO 25°C> 3 monthsNone observed
Methanol 25°C~7–10 daysTransesterification (slow)
PBS (pH 7.4) 37°C< 4 hoursEster Hydrolysis (yielding carboxylic acid)
0.1 M HCl (pH 1.0) 37°C~12 hoursAlkyne Hydration (+18 Da) & Acid Hydrolysis
Human Plasma 37°C< 1 hourEsterase-mediated enzymatic hydrolysis

Validated Experimental Protocols

To confidently measure the stability of this compound in your specific assay conditions, you must use a self-validating system . This means incorporating internal controls that prove the assay is functioning correctly, regardless of the test compound's behavior.

Protocol: Self-Validating Kinetic Stability Assay (LC-MS/MS)

Rationale: This protocol uses Procaine as a positive control for hydrolysis and Propranolol as a negative control (stable compound) to validate the intrinsic hydrolytic activity of the buffer/matrix and the stability of the analytical run.

Workflow Stock 1. Stock Prep (10 mM in dry DMSO) Dilution 2. Matrix Dilution (+ Controls) Stock->Dilution Incubation 3. Incubation (37°C, Time-course) Dilution->Incubation Quench 4. Quenching (Ice-cold MeCN + IS) Incubation->Quench Analysis 5. LC-MS/MS (MRM Mode) Quench->Analysis

Fig 2: Validated LC-MS/MS workflow for kinetic stability profiling and degradant tracking.

Step-by-Step Methodology:

  • Stock Preparation:

    • Prepare a 10 mM stock of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate in anhydrous DMSO.

    • Prepare 10 mM DMSO stocks of Procaine (hydrolysis control) and Propranolol (stability control).

  • Reaction Initiation:

    • Pre-warm the target buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C in a thermoshaker.

    • Spike the test compound and controls into separate buffer vials to achieve a final concentration of 1 µM (final DMSO concentration must be ≤ 0.1% to prevent solvent-mediated stabilization).

  • Time-Course Sampling:

    • At time points t=0,1,2,4,8, and 24 hours, remove a 50 µL aliquot from each reaction vial.

  • Quenching (Critical Step):

    • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide, 100 ng/mL).

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures any proteins (if using plasma) and drastically drops the dielectric constant, halting both enzymatic and base-catalyzed hydrolysis.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

    • Transfer the supernatant to LC-MS vials.

    • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Ensure the LC gradient includes a scan for the +18 Da (hydration) and -14 Da (hydrolysis of methyl ester to acid) degradants.

  • Data Validation:

    • The assay is only valid if Procaine shows >50% degradation by t=4 hours (in plasma/basic conditions) and Propranolol shows <5% degradation at t=24 hours.

References

  • Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2 Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • 9.4: Hydration of Alkynes - Chemistry LibreTexts Source: Organic Chemistry (McMurry) / LibreTexts URL:[Link]

  • Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism Source: PubMed Central (NIH) URL:[Link]

Technical Support Center: Troubleshooting Resistance to Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose once-sensitive in vitro or patient-derived models have suddenly resumed proliferation despite continuous treatment with pyrimidine-based tyrosine kinase inhibitors (TKIs).

The pyrimidine and aminopyrimidine cores are privileged scaffolds for ATP-competitive hinge binding, utilized in blockbuster drugs like osimertinib, imatinib, and nilotinib. However, this precise ATP-mimicry makes them highly susceptible to acquired resistance. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you identify and overcome these resistance mechanisms.

Diagnostic Workflow for TKI Resistance

Before altering your experimental treatment strategy, you must define the molecular basis of the resistance. Resistance generally falls into three categories: on-target gatekeeper/hinge mutations, off-target bypass signaling, or phenotypic transformation.

DiagnosticWorkflow Start TKI-Resistant Clone Seq Genomic Sequencing Start->Seq MutCheck Target Mutation? Seq->MutCheck Gatekeeper On-Target Mutation (e.g., C797S) MutCheck->Gatekeeper Yes BypassCheck Phospho-Kinase Array MutCheck->BypassCheck No Bypass Bypass Activation (e.g., IGF1R, MET) BypassCheck->Bypass Kinase Hyperactivation Pheno Phenotypic Shift (e.g., EMT) BypassCheck->Pheno Transcriptional Shift

Workflow for diagnosing pyrimidine TKI resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: My Ba/F3 cells expressing EGFR L858R/T790M were highly sensitive to the 3rd-generation aminopyrimidine TKI osimertinib, but resistance has emerged. What is the structural basis for this, and how can I overcome it?

A1: You are likely observing the emergence of a tertiary on-target mutation. The most common resistance mechanism to irreversible pyrimidine-based EGFR inhibitors is the 1. Osimertinib relies on covalent bond formation with the cysteine at position 797. The C797S mutation replaces this cysteine with a serine, abolishing the covalent binding anchor while preserving the kinase's ATP affinity, rendering the drug ineffective[1][2].

Workaround: You must abandon ATP-site covalent inhibitors. Instead, utilize an allosteric inhibitor like EAI045. Because EAI045 alone is insufficient due to asymmetric kinase dimerization, you must combine it with a dimerization inhibitor like cetuximab to uniformly sensitize the kinase[3]. Alternatively, emerging 4 bypass enzymatic inhibition entirely by directing the C797S/L858R/T790M mutant receptor to the proteasome for degradation[5].

OvercomingC797S EGFR EGFR (L858R/T790M/C797S) Proliferation Tumor Proliferation EGFR->Proliferation Active Signaling Osimertinib Osimertinib (Pyrimidine TKI) Osimertinib->EGFR Binding Blocked (C797S) EAI045 EAI045 (Allosteric Inhibitor) EAI045->EGFR Allosteric Inhibition Cetuximab Cetuximab (Anti-EGFR mAb) Cetuximab->EGFR Blocks Dimerization PROTAC EGFR PROTAC Degrader PROTAC->EGFR Proteasomal Degradation

Strategies to overcome EGFR C797S resistance using allosteric inhibitors or PROTACs.

Q2: I am treating A431 cells with a pyrimidine-based EGFR antagonist. After 6 months, the cells are resistant, but Sanger sequencing shows no new mutations in the EGFR kinase domain. What is happening?

A2: You are observing off-target bypass pathway activation. When the primary target is effectively inhibited, selective pressure forces the tumor to survive via parallel signaling networks. In EGFR-dependent models, 6 is a classic escape mechanism[7]. This restores downstream PI3K-AKT and MAPK signaling independently of EGFR.

Workaround: Perform a phospho-kinase array (see Protocol 2) to identify the hyperactivated bypass receptor. Overcoming this requires rational combination therapy: maintain the primary pyrimidine TKI to keep EGFR suppressed, and add a specific inhibitor for the newly identified bypass kinase.

Quantitative Resistance Profiles

To help you benchmark your cell viability assays, the table below summarizes the expected IC50 shifts across different generations of EGFR inhibitors when confronted with progressive resistance mutations.

Inhibitor ClassRepresentative DrugTarget KinaseL858R (Activating) IC50L858R/T790M (Gatekeeper) IC50L858R/T790M/C797S IC50
1st Gen QuinazolineGefitinibEGFR< 10 nM> 10,000 nM> 10,000 nM
3rd Gen AminopyrimidineOsimertinibEGFR< 10 nM< 15 nM> 5,000 nM
Allosteric + mAb ComboEAI045 + CetuximabEGFRN/A< 10 nM< 20 nM
PROTAC DegraderCompound 16EGFR< 50 nM< 50 nM< 350 nM

Note: Values are representative approximations derived from biochemical and cellular assays to illustrate resistance shifts. Always run your own dose-response curves with appropriate controls.

Validated Experimental Protocols

Protocol 1: ENU Mutagenesis for Accelerated On-Target Resistance Modeling

Causality: Standard continuous dose-escalation often selects for off-target, artifactual multi-drug resistance (e.g., MDR1/P-glycoprotein upregulation). N-ethyl-N-nitrosourea (ENU) introduces random point mutations across the genome, mimicking the genetic instability of tumors. Applying a lethal dose of your pyrimidine TKI post-mutagenesis applies a strict selective pressure that specifically enriches for clinically relevant on-target mutations (like C797S or T315I) that sterically hinder drug binding.

Step-by-Step:

  • Mutagenesis: Seed 1x10^7 Ba/F3 cells (expressing your target kinase) in complete media. Add ENU to a final concentration of 50 µg/mL. Incubate for 24 hours.

  • Wash & Recovery: Pellet cells, wash three times with PBS to completely remove ENU, and resuspend in fresh media. Allow cells to recover for 48 hours.

  • Selection: Plate cells in 96-well plates at 1x10^4 cells/well. Add your pyrimidine TKI at a concentration of 10x to 50x the established IC50.

  • Expansion: Monitor plates for 2-4 weeks. Transfer surviving colonies to larger vessels for expansion in the continuous presence of the inhibitor.

  • Self-Validation System:

    • Control Check: Run a parallel vehicle-treated (no ENU) control plate. If the vehicle plate yields the same number of resistant clones as the ENU plate, your selection dose is too low.

    • Genomic Check: Extract genomic DNA from the expanded clones and perform Sanger sequencing on the kinase domain. If a clone survives the TKI but lacks a target mutation, the assay failed to isolate an on-target mechanism, and the clone must be discarded from on-target studies.

Protocol 2: Phospho-Kinase Array for Bypass Pathway Identification

Causality: When a cell line exhibits resistance without a gatekeeper mutation, it has likely rewired its signaling to bypass the inhibited node. A phospho-kinase array allows unbiased, multiplexed detection of hyperactivated parallel pathways, revealing exactly which compensatory kinase (e.g., IGF1R, MET, AXL) the tumor is now relying on.

Step-by-Step:

  • Sample Preparation: Culture both the parental (sensitive) and resistant cell lines. Treat both lines with the pyrimidine TKI at the IC90 of the parental line for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using the array kit's specific lysis buffer supplemented with protease and phosphatase inhibitors. Standardize protein concentration to 1 mg/mL using a BCA assay.

  • Array Incubation: Block the nitrocellulose array membranes for 1 hour. Incubate with 200 µg of lysate overnight at 4°C on a rocking platform.

  • Detection: Wash membranes and incubate with the provided biotinylated detection antibody cocktail, followed by Streptavidin-HRP. Visualize using ECL.

  • Self-Validation System:

    • Signal Verification: A valid bypass pathway must show elevated phosphorylation in the resistant line only.

    • Functional Verification: To validate the array finding, transfect the resistant line with siRNA targeting the newly identified bypass kinase. If the bypass hypothesis is correct, knocking down this secondary target will immediately restore the cell line's sensitivity to your original pyrimidine TKI.

References

  • Source: aacrjournals.
  • Source: nih.
  • Source: harvard.
  • Source: nih.
  • Title: PROTAC approaches against drug-resistant EGFR C797S/L858R/T790M mutants: biological evaluation and SAR studies (2020–2025)

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"crystallization techniques for obtaining high-quality crystals of pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and obtain high-quality crystals suitable for single-crystal X-ray diffraction (SC-XRD) and other critical analyses.

The unique electronic and structural features of the pyrimidine scaffold, particularly its propensity for strong hydrogen bonding, can present both opportunities and challenges during crystallization.[1] This guide is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when trying to crystallize pyrimidine derivatives?

A1: The most frequent initial hurdles involve solubility and nucleation. Pyrimidine derivatives can exhibit limited solubility in common organic solvents.[1] Conversely, if a solvent is too effective, the compound may remain in a supersaturated state, failing to nucleate and crystallize.[2] Key challenges include:

  • Finding a suitable solvent system: Identifying a single solvent or a binary solvent mixture that allows for dissolution at an elevated temperature or concentration and subsequent controlled precipitation upon cooling or solvent modulation is critical.[3]

  • Controlling nucleation: Uncontrolled nucleation can lead to the formation of many small, unusable crystals or even amorphous precipitate.[4] Factors like supersaturation, temperature, and the presence of impurities heavily influence this process.[4]

  • "Oiling out": This phenomenon, where the compound separates as a liquid instead of a solid, is common if the melting point of the solid is lower than the solution's temperature.[5][6]

Q2: How does the hydrogen bonding capability of pyrimidines affect crystallization?

A2: The pyrimidine core contains nitrogen atoms that can act as hydrogen bond acceptors, and substituents can introduce hydrogen bond donors (e.g., amino or hydroxyl groups).[1][7] This has several implications:

  • Strong Intermolecular Interactions: Strong hydrogen bonds, such as N-H···O or N-H···N, can facilitate the formation of stable, well-ordered crystal lattices.[1] These interactions are often a primary driving force in the crystallization of pyrimidinones.[1]

  • Solvent Competition: Solvents capable of hydrogen bonding (e.g., alcohols, water) can compete with the pyrimidine derivative for hydrogen bonding sites, potentially hindering the formation of the desired crystal lattice.

  • Polymorphism: The ability to form different hydrogen bonding networks can lead to polymorphism, where the same compound crystallizes in different crystal structures.[4] The choice of solvent can significantly influence which polymorph is obtained.[8]

Q3: What is a good starting point for solvent screening with a new pyrimidine derivative?

A3: A systematic approach to solvent screening is crucial. Start with a small amount of your compound (a few milligrams) and test a range of solvents with varying polarities.

Recommended Initial Solvent Screen:

Solvent ClassExamplesRationale
Protic Solvents Ethanol, Methanol, IsopropanolCapable of hydrogen bonding; often good for dissolving polar pyrimidine derivatives.[8][9]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateCan dissolve a wide range of compounds without interfering with hydrogen bonding as strongly as protics.
Aprotic Nonpolar Toluene, Hexane, Dichloromethane (DCM)Useful for less polar derivatives or as anti-solvents in binary systems.[10]
High Boiling Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Effective for poorly soluble compounds, often used in diffusion-based methods.[10]

If a single solvent doesn't provide the desired solubility profile (soluble when hot, insoluble when cold), a binary solvent system is the next logical step.[3]

Troubleshooting Guide

Problem 1: No Crystals Form, Only Clear Solution Remains

This is a common issue indicating that the solution is not reaching a sufficient level of supersaturation for nucleation to occur.

Causality and Troubleshooting Workflow:

G A No Crystals, Clear Solution B Diagnosis: Insufficient Supersaturation A->B C Cause 1: Too Much Solvent B->C D Cause 2: Solvent is Too Good B->D E Solution 1a: Slow Evaporation C->E Allow solvent to evaporate slowly F Solution 1b: Reduce Solvent Volume C->F Gently heat to remove excess solvent G Solution 2: Introduce an Anti-solvent D->G Use Vapor or Liquid Diffusion

Workflow for Insufficient Supersaturation

Detailed Protocols:

  • Solution 1a & 1b: Addressing Excess Solvent

    • Diagnosis: The most common reason for crystallization failure is using too much solvent.[6]

    • Slow Evaporation: Cover the vial with parafilm and poke a few small holes with a needle.[11] Leave the vial undisturbed in a vibration-free location.[12] This allows the solvent to evaporate slowly, gradually increasing the concentration.

    • Controlled Volume Reduction: If slow evaporation is too slow, gently warm the solution under a stream of inert gas (e.g., nitrogen) to carefully reduce the solvent volume. Re-cool the solution slowly.

  • Solution 2: Using an Anti-solvent (Vapor Diffusion) This is one of the most effective methods, especially for small quantities of material.[2][13]

    • Principle: An "anti-solvent" (a solvent in which your compound is insoluble) is slowly introduced via the vapor phase into a solution of your compound in a "good" solvent.[13][14] This gradually decreases the solubility, promoting slow crystal growth.

    • Setup:

      • Dissolve your pyrimidine derivative in a small volume of a "good" solvent (e.g., DMF, Toluene) in a small, open vial.

      • Place this inner vial inside a larger, sealable jar containing a few milliliters of a volatile anti-solvent (e.g., Hexane, Diethyl Ether).[15]

      • Seal the outer jar and leave it undisturbed. The more volatile anti-solvent will diffuse into the inner vial, inducing crystallization.

    Common Solvent/Anti-solvent Pairs:

    "Good" Solvent (Higher Boiling Point)Anti-solvent (Lower Boiling Point)
    TolueneHexane / Pentane
    Tetrahydrofuran (THF)Hexane / Cyclohexane[2]
    Dichloromethane (DCM)Pentane / Diethyl Ether[10]
    Methanol / EthanolDiethyl Ether / Hexane[2]
    DMF / DMSODichloromethane / Ethyl Acetate[10]
Problem 2: "Oiling Out" - A Liquid Phase Separates Instead of Crystals

"Oiling out" occurs when the concentration of the solute is so high that it exceeds its solubility limit at a temperature above its melting point.[5] The resulting "oil" is an impure liquid form of your compound.

Causality and Troubleshooting Steps:

  • Re-dissolve and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to slightly dilute the solution.[5][6] This lowers the saturation temperature, hopefully below the compound's melting point.

  • Slow Down Cooling: Rapid cooling is a major cause of oiling out.[5] After re-dissolving, allow the flask to cool to room temperature very slowly. Insulate the flask by placing it on a cork ring or folded paper towels.[5] Avoid placing it directly on the benchtop.

  • Lower the Crystallization Temperature: If slow cooling at room temperature still results in oiling, try re-dissolving and then placing the solution in a refrigerator or cold room to crystallize at a lower temperature.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound.[6] Choose a solvent with a lower boiling point.

Problem 3: Crystals Are Too Small, Needle-like, or Form as a Powder

This issue stems from rapid, uncontrolled nucleation, leading to the simultaneous formation of many crystals that do not have time to grow to a suitable size.[4]

Troubleshooting Workflow for Poor Crystal Quality:

G A Poor Crystal Quality (Small, Needles, Powder) B Diagnosis: Nucleation Rate is Too High A->B C Cause 1: Solution Too Concentrated / Cooled Too Fast B->C D Cause 2: Presence of Impurities / Dust B->D H Solution 3: Seeding B->H Introduce a single nucleation point E Solution 1a: Use More Solvent C->E Redissolve and add 5-10% more solvent F Solution 1b: Slow Down Cooling Rate C->F Insulate flask, use a dewar G Solution 2: Filter the Hot Solution D->G Remove nucleation sites

Workflow for Improving Crystal Quality

Detailed Protocols:

  • Solution 1: Reduce Supersaturation Rate

    • Use More Solvent: The principle is to exceed the minimum amount of hot solvent needed for dissolution.[5] This keeps the compound in solution longer during cooling, allowing fewer nuclei to form and grow larger.

  • Solution 2: Filter to Remove Nucleation Sites

    • Dust particles and other insoluble impurities can act as sites for heterogeneous nucleation, causing many small crystals to form.[12][17]

    • Procedure: Dissolve your compound in the hot solvent, then quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. This removes solid impurities that could act as unwanted nucleation sites.

  • Solution 3: Seeding

    • If your solution becomes supersaturated but fails to nucleate spontaneously, or if it nucleates too rapidly, "seeding" can provide a controlled start to crystal growth.[6]

    • Procedure: Once the cooled solution is supersaturated, introduce a single, high-quality crystal from a previous batch (a "seed crystal"). This crystal will act as a template, promoting ordered growth rather than random nucleation. If no seed crystal is available, gently scratching the inside of the flask with a glass rod can sometimes initiate nucleation.[6]

References

  • Chemistry Crystallization | SATHEE JEE - IIT Kanpur. (n.d.).
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (2024, September 5).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1).
  • Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines - PMC. (2022, November 10).
  • Crystallization & Solid Form Challenges for Intermediates - Tianming Pharmaceuticals. (2025, December 25).
  • Guide for crystallization. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development - ACS Publications. (2009, November 20).
  • Crystallisation Techniques. (2006, January 8).
  • Slow Evaporation Method. (n.d.).
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (n.d.).
  • 3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7).
  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.).
  • Crystallization process: how does crystallization work - Mirai Intex. (2024, July 25).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1).
  • Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (2012, November 6).
  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Crystallization, Small Scale - YouTube. (2021, September 24).
  • Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal - MDPI. (2019, August 3).
  • Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization - YouTube. (2022, January 31).
  • Crystallization Solvents.pdf. (n.d.).
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16).
  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts - MDPI. (2024, January 28).
  • Disrupting Crystal Growth through Molecular Recognition: Designer Therapies for Kidney Stone Prevention | Accounts of Chemical Research - ACS Publications. (2022, January 28).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.).
  • Crystals with problems - Terese Bergfors. (n.d.).
  • Troubleshooting Crystal Trays : r/crystallography - Reddit. (2019, January 28).

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Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate and Structurally Related Pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and finding widespread application in the development of novel therapeutics.[1][2] Its versatile structure allows for a high degree of chemical modification, enabling the fine-tuning of pharmacological properties. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4] A significant area of research focuses on their role as kinase inhibitors, where the pyrimidine core often serves as a scaffold for ATP-competitive inhibition, disrupting signal transduction pathways crucial for cancer cell proliferation and survival.[1][5] This guide provides a comparative analysis of the potential biological activity of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate, a molecule of interest in drug discovery, by examining the structure-activity relationships (SAR) of its close analogs. Due to the limited publicly available data on this specific compound, this guide will extrapolate its potential activities based on established trends within the 4-aminopyrimidine-5-carboxylate class of molecules.

Structural Features and Their Predicted Impact on Biological Activity

The core structure of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate features a pyrimidine ring substituted at the 4-position with a but-2-yn-1-ylamino group and at the 5-position with a methyl carboxylate group. Each of these components is expected to play a crucial role in the molecule's overall biological profile.

The 4-Amino Linkage: A Key Interaction Point

The 4-amino group is a common feature in many biologically active pyrimidines and often acts as a key hydrogen bond donor, interacting with the hinge region of kinase ATP-binding pockets. The nature of the substituent on this amino group significantly influences the compound's potency and selectivity.

The But-2-yn-1-yl Substituent: Exploring the Role of an Alkynyl Moiety

The presence of a but-2-yn-1-yl group is a distinguishing feature. While direct data for this specific substituent is scarce, we can infer its potential contributions based on general principles of medicinal chemistry:

  • Lipophilicity and Solubility: The small, relatively rigid butynyl group will contribute to the overall lipophilicity of the molecule, which can influence its membrane permeability and oral bioavailability.

  • Target Engagement: The triple bond introduces a region of high electron density and a linear geometry, which could lead to specific interactions within a target protein's binding site, potentially through π-π stacking or other non-covalent interactions.

  • Metabolic Stability: Alkynyl groups can sometimes be susceptible to metabolic transformations, which would be a key consideration in drug development.

The 5-Carboxylate Group: A Modulator of Activity and Properties

The methyl carboxylate group at the 5-position is an important modulator of the molecule's electronic properties and can also participate in hydrogen bonding. Structure-activity relationship studies on similar pyrimidine-5-carboxamide derivatives have shown that modifications at this position can significantly impact biological activity.[6]

Comparative Analysis of Biological Activity: Insights from Structurally Similar Pyrimidines

To predict the biological potential of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate, we will compare it to other 4-substituted pyrimidine-5-carboxylate derivatives with reported anticancer and kinase inhibitory activities.

Anticancer Activity: A Common Trait of 4-Aminopyrimidine Derivatives

Numerous studies have demonstrated the potent anticancer activity of 4-aminopyrimidine derivatives. For instance, various 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown significant cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231.[5][7] The substitutions at the 2- and 4-positions of the pyrimidine ring are critical for this activity.

Table 1: Anticancer Activity of Selected 4-Substituted Pyrimidine Analogs

Compound ID4-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical but-2-yn-1-ylaminoMethyl carboxylate---
Analog AanilinoCarboxamideVariousPotent[6]
Analog B(4-fluoro-2-methylindol-5-yloxy)Carboxaldehyde oximeVariousPotent[8]
Analog CAryl urea moieties-SW48011.08[9]

Note: This table is illustrative and combines data from different pyrimidine scaffolds to highlight the importance of the 4-amino substituent.

Based on the established activity of this class, it is plausible that Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate will exhibit some level of antiproliferative activity against various cancer cell lines. The key determinant of its potency will be how well the but-2-yn-1-yl group fits into the target's binding pocket compared to the more extensively studied aryl and heterocyclic substituents.

Kinase Inhibition: A Likely Mechanism of Action

The 4-aminopyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[1][5] These compounds often target key kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Spleen Tyrosine Kinase (Syk).[6][8][10]

Signaling Pathway Targeted by Pyrimidine-based Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Syk Syk Syk->PI3K Pyrimidine Methyl 4-[(but-2-yn-1-yl)amino] pyrimidine-5-carboxylate (Hypothesized Target) Pyrimidine->RTK Inhibition Pyrimidine->Syk Inhibition

Caption: Hypothesized mechanism of action for pyrimidine-based kinase inhibitors.

The but-2-yn-1-yl group could potentially occupy a hydrophobic pocket adjacent to the ATP-binding site, a strategy employed by many successful kinase inhibitors to enhance potency and selectivity. The overall kinase inhibitory profile of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate would need to be determined experimentally through a broad kinase panel screening.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate and compare it to its analogs, a series of standard in vitro assays would be employed.

Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A typical workflow for an MTT-based cell proliferation assay.

Detailed Steps:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the cells are treated with a serial dilution of the test compound (e.g., from 0.01 to 100 µM).

  • The plate is incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • The MTT-containing medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[11]

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[11]

In Vitro Kinase Inhibition Assay

To determine the specific kinase targets of the compound, an in vitro kinase assay is performed.

Detailed Steps:

  • The kinase enzyme, a substrate (often a peptide), and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like radioisotope labeling (32P-ATP) or fluorescence-based detection.

  • The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is not yet available in the public domain, a comparative analysis of its structural analogs strongly suggests its potential as an anticancer agent, likely functioning through the inhibition of one or more protein kinases. The presence of the but-2-yn-1-yl group at the 4-amino position is a novel feature that warrants further investigation.

Future research should focus on the synthesis and in vitro biological evaluation of this compound. A comprehensive screening against a panel of cancer cell lines and a broad range of kinases would provide a clear picture of its therapeutic potential and mechanism of action. Subsequent structure-activity relationship studies, involving modifications of the butynyl chain and the ester group, could lead to the development of more potent and selective drug candidates.

References

Sources

Navigating the Labyrinth of Reproducibility: A Guide to the Synthesis and Bioassays of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the path from a promising molecular design to a clinically viable drug is often fraught with challenges, chief among them being the reproducibility of both the chemical synthesis and the biological evaluation. This guide provides an in-depth analysis of the factors governing the reproducibility of pyrimidine synthesis and their subsequent bioassays, offering a comparative look at common methodologies and best practices to ensure robust and reliable results.

Part 1: The Synthesis of Pyrimidine Derivatives - A Tale of Two Reactions

The synthesis of the pyrimidine core and its derivatives is most commonly achieved through two powerful and versatile reactions: the Biginelli reaction and the Suzuki-Miyaura cross-coupling reaction. While both are workhorses in the synthetic chemist's toolbox, their reproducibility hinges on a careful consideration of various experimental parameters.

The Biginelli Reaction: A Classic Multicomponent Condensation

The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-ketoester, and urea or thiourea, has been a staple for generating dihydropyrimidinones for over a century.[3][4] Its simplicity, however, can be deceptive, and achieving consistent yields requires meticulous control over several factors.

A comparative analysis of different Biginelli reaction protocols reveals the profound impact of catalysts, solvents, and energy sources on reaction outcomes.

Protocol Catalyst Solvent Reaction Conditions Reported Yield (%) Key Considerations for Reproducibility
Classical Biginelli HClEthanolReflux, 3 hrsOften low and variablePurity of reagents, precise pH control, consistent heating.[5]
Modified Biginelli (Grindstone) CuCl₂·2H₂O / HClSolvent-freeGrinding>90Consistent grinding pressure and time, humidity control.[5]
Microwave-Assisted VariousVariousMicrowave irradiationOften high and rapidPrecise control of temperature and pressure, homogeneity of the reaction mixture.[6]

The choice of catalyst is particularly critical. While classical methods rely on strong acids like HCl, modern variations employ a wide array of catalysts to improve yields and reduce reaction times.[6][7] However, the activity of these catalysts can degrade over time, necessitating proper storage and handling to ensure consistent performance.[1]

To navigate the complexities of reproducing a published Biginelli reaction protocol, a systematic approach is essential.

Biginelli_Reproducibility_Workflow cluster_prep Preparation & Planning cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization Lit_Review Thorough Literature Review Reagent_QC Reagent Purity & QC Lit_Review->Reagent_QC Identify critical parameters Direct_Rep Direct Replication of Protocol Reagent_QC->Direct_Rep Use high-purity materials TLC_Monitor In-process Monitoring (e.g., TLC) Direct_Rep->TLC_Monitor Track reaction progress Result_Comp Compare Results to Published Data TLC_Monitor->Result_Comp Troubleshoot Troubleshoot Deviations Result_Comp->Troubleshoot If results differ Optimize Optimize Conditions (if necessary) Troubleshoot->Optimize Based on analysis

Workflow for assessing the reproducibility of a Biginelli synthesis protocol.

Experimental Protocol: A General Microwave-Assisted Biginelli Reaction

This protocol provides a starting point for the reproducible synthesis of dihydropyrimidinones.

  • Reagent Preparation: In a 10 mL microwave vial, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a suitable catalyst (e.g., NH₄Cl, 0.1 mmol).

  • Solvent Addition: Add 2 mL of a suitable solvent (e.g., ethanol or a solvent-free mixture).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100°C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, the reaction mixture is poured into crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

The Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.[8] For pyrimidine synthesis, it is invaluable for introducing diverse substituents onto the heterocyclic core.[9][10] However, the reproducibility of this palladium-catalyzed reaction is highly sensitive to a number of variables.

Key factors influencing the reproducibility of Suzuki reactions for pyrimidine synthesis include:

  • Catalyst and Ligand: The choice of palladium catalyst and the associated phosphine ligand is paramount. Different combinations exhibit varying reactivity and stability.[8] Catalyst deactivation can be a significant source of irreproducibility.

  • Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.[11]

  • Solvent: The solvent system must be carefully chosen to ensure the solubility of all reactants and facilitate the catalytic cycle.[11] Aqueous solvent mixtures are often employed.[10]

  • Atmosphere: As the palladium catalyst is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical for consistent results.[9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Bor R-Pd(II)L_n-R' Transmetal->PdII_Aryl_Bor RedElim Reductive Elimination PdII_Aryl_Bor->RedElim RedElim->Pd0 Regenerates Catalyst Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'B(OH)_2 BoronicAcid->Transmetal Base Base Base->Transmetal

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine

  • Reaction Setup: In a microwave vial, combine the halogenated pyrimidine (1 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon) for 5-10 minutes.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at a specific temperature (e.g., 120°C) for a set time (e.g., 15-45 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: The Bioassay Arena - Ensuring Consistent Biological Evaluation

The synthesis of a pyrimidine compound is only half the battle. To ascertain its therapeutic potential, a battery of bioassays is employed. The reproducibility of these assays is just as critical as that of the synthesis, as it directly impacts the reliability of the structure-activity relationship (SAR) data that guides drug development.

Common Bioassays for Pyrimidine Compounds and Their Reproducibility Challenges

Pyrimidine derivatives are investigated for a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[10][12] Each assay type comes with its own set of challenges to reproducibility.

Bioassay Type Common Assays Key Factors Affecting Reproducibility Best Practices for Ensuring Reproducibility
Anticancer/Cytotoxicity MTT, MTS, CellTiter-GloCell line authenticity and passage number, cell seeding density, reagent stability, incubation times, plate edge effects.[4][11][13]Use authenticated cell lines, maintain consistent cell culture conditions, perform regular quality control of reagents, use appropriate controls, and employ robust statistical analysis.[3][14]
Antimicrobial Susceptibility Broth Microdilution (MIC), Disk DiffusionInoculum size, growth medium composition, incubation conditions (temperature, time, atmosphere), reading of endpoints.[5][15]Adhere to standardized protocols (e.g., CLSI guidelines), use standardized inocula, and include quality control strains.[16][17]
Kinase Inhibition Luminescence-based (e.g., Kinase-Glo), Radiometric, FRETEnzyme activity and purity, ATP concentration, substrate quality, buffer composition, inhibitor solubility (DMSO concentration).[1][18]Use highly purified and well-characterized enzymes, carefully control ATP and substrate concentrations, and validate inhibitor solubility.[18]

The inherent variability of biological systems presents a significant hurdle to achieving perfect reproducibility.[13] Studies have shown substantial inter-laboratory variability even when using standardized cell culture protocols.[19] This underscores the importance of robust assay design and transparent reporting of experimental details.

Bioassay_Reproducibility_Pyramid cluster_top Highest Reproducibility cluster_middle Assay Validation & QC cluster_bottom Foundational Elements Robust_Data Reliable & Robust Data Validation Thorough Assay Validation QC Stringent Quality Control Validation->QC QC->Robust_Data SOPs Standardized Operating Procedures (SOPs) SOPs->Validation Reagents Characterized Reagents & Cell Lines Reagents->Validation Environment Controlled Environment Environment->Validation

The pyramid of bioassay reproducibility, from foundational elements to robust data.

Experimental Protocol: A General MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion: A Commitment to Rigor and Transparency

The reproducibility of both synthesis and bioassays is not merely a technicality; it is the cornerstone of credible and impactful research in drug discovery. For pyrimidine compounds, as with any therapeutic modality, the path to clinical success is paved with reliable and reproducible data. By understanding the critical parameters that govern the outcomes of synthetic reactions and biological assays, and by adhering to standardized protocols and best practices, researchers can enhance the robustness of their findings. This commitment to rigor and transparency will not only accelerate the development of new pyrimidine-based medicines but also strengthen the foundation of scientific inquiry as a whole.

References

  • Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols - Benchchem. (URL: )
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (URL: [Link])

  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. (URL: [Link])

  • Recent synthetic methodologies for pyrimidine and its derivatives. (URL: [Link])

  • A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology - Benchchem. (URL: )
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Publishing. (URL: [Link])

  • Inter-laboratory variability of A549 epithelial cells grown under submerged and air-liquid interface conditions - PubMed. (URL: [Link])

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (URL: [Link])

  • A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones - ResearchGate. (URL: [Link])

  • Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem. (URL: )
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (URL: [Link])

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. (URL: [Link])

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (URL: [Link])

  • Large inherent variability in data derived from highly standardised cell culture experiments - ePrints Soton - University of Southampton. (URL: [Link])

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. (URL: [Link])

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols. (URL: [Link])

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI. (URL: [Link])

  • Assays Used in vitro to Study Cancer Cell Lines - ResearchGate. (URL: [Link])

  • Data variability in standardised cell culture experiments - bioRxiv. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - IRIS. (URL: [Link])

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (URL: [Link])

  • Research Article Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties - Semantic Scholar. (URL: [Link])

  • (PDF) Bioassays for Anticancer Activities - ResearchGate. (URL: [Link])

  • Validation of in vitro cytotoxicity assays for cancer chemotherapy combining Celltiter Glo 2.0 assay with FMCA - Diva-portal.org. (URL: [Link])

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"benchmarking the performance of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate against known drugs"

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Benchmarking the Performance of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate Against Established Anticancer Agents

This guide provides a detailed framework for evaluating the preclinical efficacy of a novel pyrimidine derivative, Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate. Pyrimidine scaffolds are foundational in numerous approved therapeutics, particularly in oncology, where they frequently function as kinase inhibitors.[1][2] This document outlines a comprehensive benchmarking strategy, proposing a series of in vitro and in vivo experiments to compare the performance of this compound against established drugs such as Erlotinib and Palbociclib. The methodologies are designed to elucidate the compound's potential mechanism of action, cytotoxic and antiproliferative activity, and preliminary in vivo efficacy. This guide is intended for researchers and drug development professionals seeking a robust, scientifically grounded approach to preclinical candidate evaluation.

Introduction: The Rationale for Benchmarking

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic nucleotide bases and interact with a wide array of biological targets.[3][4] Derivatives of pyrimidine have been successfully developed as anticancer agents, often by targeting key enzymes in cell signaling pathways, such as tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs).[1][5][6]

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a novel compound featuring this key pyrimidine core. While specific biological data for this molecule is not yet publicly available, its structural similarity to known kinase inhibitors suggests a potential role as an antiproliferative agent. To ascertain its therapeutic potential, a rigorous benchmarking study against clinically relevant drugs is essential. This guide proposes a head-to-head comparison with Erlotinib, an EGFR inhibitor, and Palbociclib, a CDK4/6 inhibitor, to not only gauge its relative potency but also to potentially elucidate its mechanism of action.

This comparative approach provides critical context for the experimental data, allowing for a more informed assessment of the compound's promise as a drug candidate. The following sections detail the proposed experimental workflows, from initial in vitro cytotoxicity screening to more complex in vivo tumor growth inhibition studies.

Selection of Comparator Drugs

The choice of comparator drugs is critical for a meaningful benchmark. Based on the common therapeutic targets of pyrimidine derivatives, the following have been selected:

  • Erlotinib: An established EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other solid tumors.[3] Its mechanism of action is well-characterized, making it an excellent benchmark for assessing potential EGFR-targeting activity.

  • Palbociclib: A selective inhibitor of CDK4 and CDK6, crucial for cell cycle progression.[6] Its inclusion allows for the evaluation of the novel compound's potential effects on cell cycle regulation.

  • Doxorubicin: A widely used chemotherapeutic agent with a different mechanism of action (DNA intercalation and topoisomerase II inhibition).[2] It will serve as a positive control for general cytotoxicity.

These comparators provide a robust framework for interpreting the activity of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate.

In Vitro Performance Benchmarking

In vitro assays represent the first tier of evaluation, providing rapid and cost-effective data on a compound's biological activity at the cellular level.[7] A panel of human cancer cell lines should be selected, ideally representing different tumor types and genetic backgrounds (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, HCT-116 - colorectal carcinoma).[3]

Cytotoxicity and Cell Viability Assays

The initial step is to determine the concentration-dependent effect of the compound on cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate, Erlotinib, Palbociclib, and Doxorubicin for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative IC50 Values

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylateExperimental DataExperimental DataExperimental Data
ErlotinibExperimental DataExperimental DataExperimental Data
PalbociclibExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, it is crucial to investigate whether the compound induces apoptosis and/or affects cell cycle progression.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]

Visualization: Experimental Workflow for In Vitro Assays

G cluster_0 In Vitro Benchmarking start Cancer Cell Lines (A549, MCF-7, HCT-116) viability MTT Cell Viability Assay (72h Treatment) start->viability ic50 IC50 Determination viability->ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle data_analysis Comparative Data Analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Workflow for in vitro benchmarking assays.

In Vivo Efficacy Evaluation

In vivo studies are the gold standard for assessing the biological activity of a drug in a living organism.[10][11] These studies provide insights into a compound's efficacy, pharmacokinetics, and potential toxicity.

Xenograft Tumor Models

Cell line-derived xenograft (CDX) models are a widely used preclinical cancer model where human cancer cells are implanted into immunodeficient mice.[12][13]

Experimental Protocol: Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate, Erlotinib).

  • Drug Administration: Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.

Data Presentation: Comparative Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Experimental Data-
Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylateDose 1Experimental DataExperimental Data
Dose 2Experimental DataExperimental Data
ErlotinibStandard DoseExperimental DataExperimental Data

Visualization: In Vivo Xenograft Study Workflow

G cluster_1 In Vivo Xenograft Model start Implant Human Cancer Cells in Immunodeficient Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Compounds (e.g., Daily Dosing) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Study Endpoint: Euthanize and Excise Tumors monitor->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow for in vivo xenograft studies.

Conclusion

This guide outlines a systematic and robust approach to benchmarking the performance of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate against established anticancer drugs. By employing a combination of in vitro and in vivo assays, researchers can generate a comprehensive dataset to evaluate the compound's cytotoxic and antiproliferative activity, gain insights into its potential mechanism of action, and assess its preliminary in vivo efficacy. The comparative nature of this framework is essential for contextualizing the experimental results and making informed decisions about the future development of this promising pyrimidine derivative.

References

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  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved from [Link]

  • Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1959, 169-183. doi: 10.1007/978-1-4939-9145-7_12. Retrieved from [Link]

  • Javaid, K., & Sharma, M. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101439.
  • Wang, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. doi: 10.1016/j.ejmech.2023.115469. Retrieved from [Link]

  • Wang, Y., et al. (2022). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 12, 894723. doi: 10.3389/fonc.2022.894723. Retrieved from [Link]

  • Charrier, C., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 519-537. doi: 10.1021/acs.jmedchem.1c01886. Retrieved from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal for Research in Applied Sciences and Biotechnology, 3(5), 1-10.
  • RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. (2023). Azhar Journal of Pharmaceutical Sciences, 67, 51-68.
  • Abuelizz, H. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Egyptian National Cancer Institute, 35(1), 6. doi: 10.1186/s43046-023-00155-3. Retrieved from [Link]

  • Taylor, J. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(11), 1836-1845. doi: 10.1039/D0MD00227E. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2340253. doi: 10.1080/14756366.2024.2340253. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Molecular Devices. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

  • Lestini, B. J., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 1(4), 237-245. Retrieved from [Link]

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Safety Operating Guide

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational & EHS Guide: Handling and Disposal of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

As drug development accelerates, the complexity of active pharmaceutical ingredient (API) intermediates requires increasingly sophisticated Environmental, Health, and Safety (EHS) protocols. Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative commonly utilized in the synthesis of targeted therapeutics (e.g., kinase or DPP-4 inhibitors).

This guide provides researchers and safety officers with a self-validating, mechanistic approach to handling and disposing of this compound, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) and OSHA standards[1][2].

Molecular Hazard Causality & Profiling

To manage chemical waste safely, one must first understand the molecular reactivity that dictates its behavior in a waste stream. We do not simply classify this compound as "hazardous organic waste"; we analyze its functional groups to predict and prevent cross-reactivity[3][4].

  • Pyrimidine-5-Carboxylate Core: The pyrimidine ring contains mildly basic nitrogen centers. While stable under neutral conditions, it can undergo exothermic salt formation if inadvertently mixed with concentrated strong acids. Furthermore, its high nitrogen-to-carbon ratio means that thermal destruction will generate toxic nitrogen oxides ( NOx​ )[5].

  • Internal Alkyne (but-2-yn-1-yl): Unlike terminal alkynes, internal alkynes lack the acidic proton required to form highly explosive heavy metal acetylides. However, the alkyne remains an electron-rich π -system. It is highly susceptible to rapid, exothermic oxidative cleavage if mixed with strong oxidizers (e.g., peroxides, nitric acid)[3].

  • Secondary Amine & Ester: The methyl ester is susceptible to hydrolysis in extreme pH environments, which can alter the solubility profile of the waste and generate unwanted heat.

Table 1: Physicochemical Properties & Mechanistic Hazard Profile
ParameterClassification / ValueMechanistic EHS Implication
Chemical Class Pyrimidine derivative / Organic SolidHigh nitrogen content requires NOx​ scrubbing during final incineration[4].
GHS Health Hazards Cat 4 (Oral/Dermal/Inhalation)Cat 2 (Skin/Eye Irritation)Cat 3 (STOT SE - Respiratory)Necessitates strict dust control; dry sweeping is strictly prohibited due to aerosolization risks[3][6].
Chemical Incompatibilities Strong oxidizers, strong acids/basesMixing with oxidizers risks exothermic degradation of the alkyne moiety[7].
EPA Waste Designation Characteristic Hazardous WasteMust be segregated into halogen-free organic waste streams[8].

Self-Validating Spill Response Protocol

In the event of a solid spill on the benchtop or inside a fume hood, standard dry-sweeping is a critical failure point.

Causality: Dry sweeping generates aerosolized API intermediates, drastically increasing the risk of inhalation exposure (H332) and respiratory tract irritation (H335)[3][6].

Step-by-Step Methodology:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize face velocity.

  • Don Appropriate PPE: Equip double nitrile gloves (EN 374 compliant), tightly fitting splash goggles, and an N95/P100 particulate respirator if the spill is outside primary engineering controls[6][9].

  • Damp Containment: Lightly dampen a highly absorbent laboratory wipe with a compatible, low-volatility solvent (e.g., isopropanol or water). Why: The solvent reduces the surface energy of the fine powder, trapping the particulates and preventing aerosolization.

  • Inward Collection: Carefully wipe the spilled material from the outer edges toward the center.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by a final solvent wipe to remove any residual organic traces[6].

  • System Validation (Check): Visually inspect the surface under bright light for any remaining crystalline residue. Place all contaminated wipes and PPE into a sealable High-Density Polyethylene (HDPE) solid waste container.

RCRA-Compliant Disposal & Segregation Plan

Proper disposal requires a "cradle-to-grave" management system. Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate must be routed to high-temperature chemical incineration. It must never be flushed down the drain or placed in standard biological solid waste[1][10].

Step-by-Step Disposal Workflow
  • Point-of-Generation Segregation: Place the chemical residue and contaminated consumables into a designated Satellite Accumulation Area (SAA) container labeled "Hazardous Waste: Halogen-Free Organic Solid"[11].

    • Validation Step: Before adding to a bulk waste carboy, verify the pH of the existing waste stream (must be ~pH 5-9) and ensure no strong oxidizers are present in the log to prevent alkyne oxidation.

  • SAA Management: The EPA dictates that SAA containers must remain securely closed at all times unless actively receiving waste. The container must be chemically compatible (HDPE is preferred over metal to prevent corrosion)[2][8].

  • Transfer to CAA: Once the SAA container reaches its volume limit, it must be date-stamped and transferred to the facility's Central Accumulation Area (CAA) within 72 hours[8].

  • Licensed Incineration: Partner with a certified hazardous waste vendor.

    • Causality: The vendor must utilize a chemical incinerator equipped with an afterburner and alkaline scrubbers. The scrubbers are non-negotiable, as the combustion of the pyrimidine ring will release significant quantities of NOx​ gases[4][5].

DisposalWorkflow Step1 1. Waste Generation (Solid/Liquid Residue) Step2 2. Hazard Profiling (Segregate Oxidizers) Step1->Step2 Identify Incompatibilities Step3 3. SAA Accumulation (Point of Generation) Step2->Step3 Label & Transfer Step4 4. CAA Storage (Regulated Time Limit) Step3->Step4 Move within 72h of Fill Step5 5. Licensed Incineration (NOx Scrubbing) Step4->Step5 EPA/DOT Transport

RCRA-compliant cradle-to-grave disposal workflow for hazardous organic laboratory waste.

References

  • Title: Disposal of Chemicals in the Laboratory | Source: Environmental Marketing Services | URL:

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Source: Daniels Health | URL:

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  • Title: Safety Data Sheet - Angene Chemical | Source: Angene Chemical | URL:

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.